Product packaging for Nifurstyrenate(Cat. No.:)

Nifurstyrenate

Cat. No.: B10784907
M. Wt: 259.21 g/mol
InChI Key: NWSQQZAVPSDJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nifurstyrenate is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO5 B10784907 Nifurstyrenate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-[2-(5-nitrofuran-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)

InChI Key

NWSQQZAVPSDJIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of Sodium Nifurstyrenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for sodium nifurstyrenate, a nitrofuran derivative with antibacterial properties. The synthesis is a multi-step process involving the formation of a key intermediate, nifurstyrenic acid, followed by its conversion to the final sodium salt. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a format suitable for laboratory and research applications.

Overview of the Synthetic Strategy

The synthesis of sodium this compound, chemically known as sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, is primarily achieved through a three-stage process:

  • Formation of 5-Nitrofurfural: The synthesis begins with the nitration of furfural (B47365). Due to the sensitivity of the aldehyde group to strong oxidizing agents, the furfural is typically protected as its diacetate derivative during nitration. This is followed by hydrolysis to yield 5-nitrofurfural.

  • Condensation to form Nifurstyrenic Acid: The core of the synthesis involves a condensation reaction to create the vinyl linkage. This is typically an aldol-type condensation between 5-nitrofurfural and a benzoic acid derivative with an activated methylene (B1212753) group.

  • Salt Formation: The final step is a straightforward acid-base neutralization of the carboxylic acid intermediate, nifurstyrenic acid, to produce the more water-soluble sodium this compound.[1]

This overall synthetic pathway is visualized in the following diagram:

Synthesis_Overview Furfural Furfural FiveNitrofurfural 5-Nitrofurfural Furfural->FiveNitrofurfural Nitration NifurstyrenicAcid Nifurstyrenic Acid FiveNitrofurfural->NifurstyrenicAcid Condensation BenzoicAcidDerivative Benzoic Acid Derivative BenzoicAcidDerivative->NifurstyrenicAcid Sodiumthis compound Sodium this compound NifurstyrenicAcid->Sodiumthis compound Salt Formation

Caption: Overall synthetic strategy for sodium this compound.

Detailed Synthesis Protocols and Data

Stage 1: Synthesis of 5-Nitrofurfural

The initial step involves the nitration of furfural. To protect the aldehyde group from oxidation, furfural is often converted to 5-nitrofurfural diacetate, which is then hydrolyzed.

Experimental Protocol: Preparation of 5-Nitrofurfural Diacetate

A mixture of concentrated nitric acid and a catalytic amount of concentrated sulfuric acid is added dropwise to acetic anhydride (B1165640) while maintaining a low temperature (-5 to 5 °C) using an ice-salt bath. Freshly distilled furfural is then added dropwise to this mixture, ensuring the temperature remains within the specified range. The reaction mixture is stirred for approximately one hour at this low temperature. Following the reaction, water is added, and the mixture is stirred at room temperature for 30 minutes to precipitate the product. The pH is adjusted to 2.1-2.5 with a 10% sodium hydroxide (B78521) solution, and the mixture is warmed to about 55 °C for an hour. After standing overnight at room temperature, the white precipitate of 5-nitrofurfural diacetate is collected by filtration, washed with water, and recrystallized from 95% ethanol (B145695).

Experimental Protocol: Hydrolysis to 5-Nitrofurfural

The prepared 5-nitrofurfural diacetate is treated with 50% sulfuric acid and boiled gently for 1-2 minutes to hydrolyze the diacetate and form a solution of 5-nitrofurfural. This solution is then used directly in the subsequent condensation step.

Quantitative Data for Stage 1

ProductStarting MaterialsKey ReagentsYieldMelting Point (°C)
5-Nitrofurfural DiacetateFurfuralAcetic Anhydride, Nitric Acid, Sulfuric Acid~80%88-90
Stage 2: Synthesis of Nifurstyrenic Acid via Condensation

The key carbon-carbon bond-forming reaction is the condensation of 5-nitrofurfural with a suitable benzoic acid derivative. An aldol-type condensation is a commonly cited method.[1]

Experimental Protocol: Condensation to form Nifurstyrenic Acid

The logical workflow for this stage is depicted below:

Condensation_Workflow Start Start: 5-Nitrofurfural and Benzoic Acid Derivative Dissolve Dissolve in appropriate solvent Start->Dissolve AddBase Add base catalyst Dissolve->AddBase Reflux Heat under reflux AddBase->Reflux Cool Cool the reaction mixture Reflux->Cool Acidify Acidify to precipitate product Cool->Acidify FilterWash Filter and wash the crude product Acidify->FilterWash Recrystallize Recrystallize for purification FilterWash->Recrystallize End End: Purified Nifurstyrenic Acid Recrystallize->End

Caption: General workflow for the condensation synthesis of nifurstyrenic acid.

Stage 3: Formation of Sodium this compound

The final step is the conversion of the carboxylic acid to its sodium salt to enhance its aqueous solubility.[1]

Experimental Protocol: Salt Formation

Nifurstyrenic acid is suspended in a suitable solvent, such as ethanol or an aqueous-ethanolic mixture. A stoichiometric amount of a sodium base, most commonly sodium hydroxide, is added to the suspension. The mixture is stirred until the nifurstyrenic acid is completely dissolved, indicating the formation of the sodium salt. The solvent is then removed under reduced pressure, and the resulting solid sodium this compound is collected and dried.

Quantitative Data for Stage 3

ProductStarting MaterialKey ReagentPurity
Sodium this compoundNifurstyrenic AcidSodium Hydroxide>95%

Purification and Characterization

Purification of the final product is crucial to meet the standards required for research and veterinary applications, typically necessitating a purity of over 95%.[1]

  • Liquid-Liquid Extraction (LLE): This technique is often used for the initial purification of the crude product, taking advantage of the differential solubility of the compound and impurities in immiscible solvent systems.

  • Chromatography: Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed for final purification and to achieve high purity levels.

  • Recrystallization: This is a standard method for purifying solid organic compounds.

The characterization of sodium this compound and its intermediates is typically performed using standard analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

Conclusion

The synthesis of sodium this compound is a well-established multi-step process that relies on fundamental organic reactions. The key steps involve the protected nitration of furfural, a condensation reaction to form the vinyl-benzoic acid backbone, and a final salt formation. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for its intended applications in research and veterinary medicine. Further research could focus on optimizing the condensation step to improve yields and developing more environmentally friendly synthetic routes.

References

Nifurstyrenate: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate, specifically its sodium salt (Sodium this compound), is a synthetic nitrofuran antibiotic primarily utilized in aquaculture to treat and prevent bacterial infections in fish.[1] An in-depth understanding of its solubility in various solvents is critical for formulation development, analytical method design, and predicting its bioavailability and environmental fate. This technical guide provides a comprehensive overview of the available data on the solubility of sodium this compound, detailed experimental protocols for its determination, and visualizations of key related processes.

Data Presentation: Solubility of Sodium this compound

Quantitative solubility data for sodium this compound in a wide range of solvents is not extensively available in publicly accessible literature. However, based on descriptive statements from various sources and its use in analytical procedures, a qualitative summary of its solubility has been compiled. The sodium salt form of this compound significantly enhances its aqueous solubility.[2][3]

Solvent SystemSolubilityRemarks
Water Highly SolubleThe presence of the sodium ion greatly increases its solubility in aqueous media.[2]
Methanol SolubleUsed as a solvent for preparing standard solutions for analytical purposes.
Acetonitrile SolubleCommonly used as an extraction solvent in the analysis of this compound residues in tissues.[4][5]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong organic solvent capable of dissolving a wide array of organic compounds.[6]
Ethanol Likely SolubleAs a polar protic solvent, some degree of solubility is expected.
n-Hexane Sparingly Soluble / InsolubleUsed as a defatting agent during the extraction of this compound, indicating low solubility.[4]

Experimental Protocols

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like sodium this compound using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This method is suitable for generating reliable thermodynamic solubility data.

Objective:

To determine the equilibrium solubility of Sodium this compound in a given solvent at a specified temperature.

Materials and Equipment:
  • Sodium this compound (pure, crystalline powder)

  • Solvent of interest (e.g., deionized water, phosphate (B84403) buffer pH 7.4, methanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Analytical balance

Procedure:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of sodium this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions of varying, known concentrations.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for sodium this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of solid sodium this compound to a series of vials or flasks, each containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

    • After the incubation period, cease shaking and allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Using the absorbance of the diluted sample and the equation of the calibration curve, calculate the concentration of sodium this compound in the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the equilibrium solubility of sodium this compound in the chosen solvent at the specified temperature.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Standard Solutions gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve calculate Calculate Solubility gen_cal_curve->calculate prep_samples Prepare Supersaturated Samples shake Shake Samples (24-72h) prep_samples->shake sediment Sedimentation shake->sediment withdraw Withdraw Supernatant sediment->withdraw filter Filter Sample withdraw->filter dilute Dilute Sample filter->dilute measure Measure Absorbance (UV-Vis) dilute->measure measure->calculate

Caption: Experimental workflow for solubility determination.

Nifurstyrenate_MOA cluster_drug Drug Administration & Uptake cluster_activation Intracellular Activation cluster_effect Antibacterial Effect admin Sodium this compound Administration uptake Bacterial Cell Uptake admin->uptake nitroreductase Bacterial Nitroreductases uptake->nitroreductase reduction Reduction of Nitro Group nitroreductase->reduction reactive_int Formation of Reactive Intermediates reduction->reactive_int dna_damage Damage to Bacterial DNA reactive_int->dna_damage inhibition Inhibition of DNA Synthesis dna_damage->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Conceptual pathway of this compound's antibacterial action.

References

An In-depth Technical Guide to Sodium Nifurstyrenate (CAS 54992-23-3): Research Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (CAS 54992-23-3) is a synthetic nitrofuran derivative with significant broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of its research applications, mechanism of action, and metabolic pathways. Primarily utilized in aquaculture for the prevention and treatment of bacterial infections, sodium this compound's mode of action involves the inhibition of essential bacterial processes, including protein synthesis and DNA replication. This document details its chemical identity, biological activities, and includes a summary of quantitative data, experimental methodologies, and visual representations of its molecular interactions and metabolic fate.

Chemical and Physical Properties

Sodium this compound, with the IUPAC name sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, is an orange-brown crystalline powder.[1][2] It is highly soluble in water.[1]

PropertyValueReference
CAS Number 54992-23-3[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₁₃H₈NNaO₅[1][2][3][5][6][7][8][11]
Molecular Weight 281.2 g/mol [1][3][5][6]
Appearance Orange Solid[2]
Solubility Highly soluble in water[1]
Storage 2-8°C Refrigerator[2]

Research Applications

The primary application of sodium this compound lies in its potent antibacterial properties, making it a valuable agent in aquaculture and a subject of interest in pharmaceutical research.

  • Aquaculture: It is extensively used, particularly in Japan, to prevent and treat bacterial infections in fish, including salmonids, carp, and yellowtail.[3] It is effective against various pathogens, notably Vibrio species, which are common in aquaculture.[1][3] Its use contributes to sustainable aquaculture practices by minimizing the environmental impact of veterinary antibiotics.[3]

  • Antimicrobial Research: As a broad-spectrum antibiotic, it is effective against both gram-positive and gram-negative bacteria.[3] This makes it a valuable tool for studying bacterial infections and the mechanisms of antimicrobial resistance.[3]

  • Pharmaceutical Research: Sodium this compound has been investigated for its potential immunomodulatory effects, specifically its ability to inhibit the production of interleukin-2, a key cytokine in the immune response.[3]

Mechanism of Action

The antibacterial efficacy of sodium this compound stems from its ability to interfere with fundamental bacterial cellular processes. The mechanism is predicated on the reduction of its nitro group within bacterial cells to form reactive intermediates.[3]

Inhibition of Bacterial DNA and Protein Synthesis

The primary mechanism of action involves the disruption of bacterial DNA and protein synthesis.[3] Reactive intermediates, formed from the reduction of the nitrofuran moiety by bacterial nitroreductases, interact with bacterial DNA, leading to strand breaks and inhibition of replication.[3] These intermediates also bind to ribosomal components, impairing the initiation and elongation phases of translation and thereby halting protein synthesis.[3]

cluster_bacterial_cell Bacterial Cell SN Sodium this compound Nitroreductases Bacterial Nitroreductases SN->Nitroreductases RI Reactive Intermediates Nitroreductases->RI DNA Bacterial DNA RI->DNA Inhibition Ribosomes Bacterial Ribosomes RI->Ribosomes Inhibition DNA_rep DNA Replication DNA->DNA_rep Protein_syn Protein Synthesis Ribosomes->Protein_syn Cell_death Bacterial Cell Death Protein_syn->Cell_death Inhibition leads to DNA_rep->Cell_death Disruption leads to

Fig. 1: Mechanism of antibacterial action.

Metabolic Pathways

The metabolism of sodium this compound has been shown to differ between anaerobic and aerobic conditions and varies across different species.

Anaerobic Metabolism

Under anaerobic conditions, the primary metabolic pathway involves the reduction of the nitro group, leading to the formation of several metabolites.[3] In vitro studies using liver cytosol from rabbits and rats have identified the formation of 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone), 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentene (cyano-pentenone), and 1-(p-carboxyphenyl)-5-cyano-3-pentanone (cyano-pentanone).[3]

Aerobic Metabolism

In the presence of oxygen, the anaerobic metabolites can be further metabolized. For instance, cyano-pentenone and cyano-pentanone can be reduced to 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene (cyano-pentenol) and 1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol), respectively, in an NADPH-dependent manner.[3]

cluster_anaerobic Anaerobic Metabolism cluster_aerobic Aerobic Metabolism (NADPH-dependent) SN Sodium this compound CPD Cyano-pentadienone SN->CPD Rabbit, Rat CPE Cyano-pentenone SN->CPE Rabbit, Sea Bream CPA Cyano-pentanone SN->CPA Rabbit, Rat, Sea Bream CPEL Cyano-pentenol CPE->CPEL CPAL Cyano-pentanol CPA->CPAL cluster_workflow In Vivo Efficacy Workflow start Start acclimation Acclimation of Fish start->acclimation challenge Bacterial Challenge acclimation->challenge treatment Treatment (Sodium this compound) vs. Control challenge->treatment monitoring Daily Monitoring (Mortality, Clinical Signs) treatment->monitoring assessment Bacterial Load Assessment (Tissue Homogenization & Plating) monitoring->assessment analysis Statistical Analysis assessment->analysis end End analysis->end

References

Nifurstyrenate: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifurstyrenate, a nitrofuran derivative, is a synthetic antimicrobial agent with a significant history of use in veterinary medicine, particularly in aquaculture. This document provides an in-depth technical overview of the biological activity of this compound, with a focus on its antibacterial properties. While its efficacy against a range of bacterial pathogens is well-documented, its broader biological activity spectrum, including potential antiviral, antifungal, and anticancer properties, remains an area of ongoing investigation. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key mechanisms and workflows to support further research and development.

Core Mechanism of Action

This compound's primary mechanism of action is characteristic of the nitrofuran class of antibiotics. The process is initiated by the enzymatic reduction of the 5-nitro group on the furan (B31954) ring within the target bacterial cell. This reduction is catalyzed by bacterial nitroreductases, leading to the formation of highly reactive, short-lived electrophilic intermediates. These intermediates are cytotoxic and indiscriminately damage a variety of essential bacterial macromolecules, including DNA, RNA, ribosomal proteins, and metabolic enzymes, ultimately resulting in bacterial cell death.[1][2] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[3]

This compound Mechanism of Action cluster_0 Inside Bacterial Cell This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters cell Nitroreductases Bacterial Nitroreductases ReactiveIntermediates Reactive Nitro Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->ReactiveIntermediates Reduction of nitro group Macromolecules Bacterial Macromolecules (DNA, RNA, Proteins, etc.) ReactiveIntermediates->Macromolecules Attacks Damage Macromolecular Damage Macromolecules->Damage Leads to CellDeath Bacterial Cell Death Damage->CellDeath

Figure 1: Proposed mechanism of action of this compound.

Antibacterial Activity Spectrum

This compound exhibits a broad spectrum of antibacterial activity, with notable efficacy against pathogens relevant to aquaculture.

Gram-Positive Bacteria

This compound is particularly effective against Gram-positive bacteria, most notably Staphylococcus species.[2] While specific minimum inhibitory concentration (MIC) values for a wide range of Gram-positive isolates are not extensively published, its activity against this class of bacteria is a primary characteristic. In vitro studies have also demonstrated its effectiveness against Streptococcus infections in cultured yellowtail.[2]

Gram-Negative Bacteria

The compound has demonstrated significant activity against various Gram-negative bacteria, especially those pathogenic to fish. All Edwardsiella species, including the significant fish pathogen Edwardsiella tarda, are reported to be naturally sensitive to nitrofurans, including nitrofurantoin (B1679001), a related compound.[4][5]

Quantitative Antibacterial Data

The following table summarizes the available quantitative data on the antibacterial activity of this compound.

Bacterial SpeciesTest TypeConcentration (µg/mL)Reference
Vibrio harveyiMIC< 25[2]
Vibrio harveyiMBC< 25[2]
Vibrio splendidusMIC< 25[2]
Vibrio splendidusMBC< 25[2]
Vibrio strains (from rotifers)MIC0.1 - 1.6[2]

Antiviral, Antifungal, and Anticancer Activity

Currently, there is a lack of published data specifically detailing the antiviral and antifungal activity of this compound. However, research into other nitrofuran derivatives suggests potential for broader biological activity.

Anticancer Activity of Related Nitrofuran Derivatives

While no studies have directly evaluated the anticancer properties of this compound, recent research on other nitrofuran compounds has shown promising results. This suggests that the nitrofuran scaffold, a core component of this compound, may possess anticancer potential.

For instance, novel 5-nitrofuran-isatin molecular hybrids have demonstrated potent inhibitory activity against the human colon cancer cell line HCT-116, with IC50 values ranging from 1.62 to 8.8 μM.[1] Another study focusing on structural modifications of the antibacterial drug nitrofurantoin found that some derivatives displayed submicromolar IC50 values against various cancer cell lines, including colorectal (Caco-2), breast (MCF-7), cervical (HeLa), and liver (HepG-2) cancer cells.[6] These findings indicate that the nitrofuran moiety is a viable pharmacophore for the development of novel anticancer agents. Further investigation is warranted to determine if this compound shares these cytotoxic properties.

The following table presents IC50 values for some nitrofuran derivatives against various cancer cell lines. It is crucial to note that this data is for related compounds and not for this compound itself.

Compound ClassCell LineIC50 (µM)Reference
5-nitrofuran-isatin hybrid 3HCT-1161.62[1]
5-nitrofuran-isatin hybrids 2, 5-7HCT-1161.62 - 8.8[1]
Nitrofurantoin derivative 3bCaco-20.067[6]
Nitrofurantoin derivativesCaco-20.063 - 0.149[6]

Pharmacokinetics

A study on cultured yellowtail (Seriola quinqueradiata) provides key insights into the pharmacokinetic profile of this compound following oral administration.

Tissue Distribution and Elimination

After oral administration at a dose of 100 mg/kg, this compound was detected in the serum, muscle, liver, kidney, and bile of yellowtail.[7] The elimination half-life varied across different tissues, as detailed in the table below.

TissueElimination Half-Life (hours)
Serum1.4
Muscle2.4
Liver29.7
Kidney1.5

Data from a study in cultured yellowtail.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound in broth inoculate Inoculate microtiter plate wells containing diluted this compound with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include growth control (no drug) and sterility control (no bacteria) inoculate->controls incubate Incubate plates at appropriate temperature and duration (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually inspect for turbidity or measure absorbance (OD) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic

Figure 2: General workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the bacterial suspension.

  • Controls: Positive (broth with bacteria, no drug) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Reading and Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

An HPLC method has been described for the quantification of this compound in yellowtail serum.[1]

  • Extraction: this compound is extracted from the serum using acetonitrile.

  • Chromatographic Separation:

    • Column: C18 column

    • Mobile Phase: 50 mM potassium phthalate (B1215562) (pH 4)-acetonitrile (40:60)

    • Detection: UV detector at 420 nm

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve. This method has been shown to have an average recovery of 102% and a linear relationship between peak area and this compound amount.[1]

Host Cell Signaling Pathways

There is currently a lack of specific research detailing the direct effects of this compound on host cell signaling pathways, such as the NF-κB or MAP kinase pathways. While some nitrofuran compounds have been noted to have immunomodulatory effects, the specific molecular targets and signaling cascades involved for this compound have not been elucidated. This represents a significant knowledge gap and a potential area for future research to understand any host-directed effects of this compound beyond its direct antimicrobial activity.

Conclusion and Future Directions

This compound is a potent antibacterial agent with a well-established role in aquaculture. Its multi-targeted mechanism of action makes it an effective tool against a range of fish pathogens. However, its full biological activity spectrum remains largely unexplored. The promising anticancer activities of related nitrofuran derivatives suggest that this compound itself may warrant investigation as a potential anticancer agent. Furthermore, a comprehensive evaluation of its antiviral and antifungal properties is needed. Future research should also focus on elucidating the potential immunomodulatory effects of this compound and its interactions with host cell signaling pathways. Such studies will be crucial in expanding the therapeutic potential of this and other nitrofuran compounds.

References

The Journey of Nifurstyrenate in Fish: A Pharmacokinetic and Metabolic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – A comprehensive technical guide has been compiled to elucidate the pharmacokinetic profile and metabolic fate of Sodium Nifurstyrenate (NFS-Na), a nitrofuran antibiotic widely utilized in aquaculture for the prevention and treatment of bacterial infections. This document, intended for researchers, scientists, and drug development professionals, synthesizes critical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in fish, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes through diagrams.

Sodium this compound is a crucial therapeutic agent in fish farming, and a thorough understanding of its behavior within the fish body is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing potential residues in edible tissues.[1][2][3] This guide provides an in-depth analysis of its journey from administration to elimination.

Pharmacokinetic Profile

The pharmacokinetic properties of Sodium this compound have been primarily studied in yellowtail (Seriola quinqueradiata) following both oral and intravascular administration. These studies reveal rapid absorption and distribution to various tissues.

Oral Administration in Yellowtail

Following oral administration at a dose of 100 mg/kg, the serum levels of this compound can be described by a one-compartment open model with first-order absorption.[4] The peak serum concentration (Cmax) of 6.98 µg/ml is reached at a theoretical time (tmax) of 1.9 hours.[4] The area under the serum concentration-time curve (AUC) was determined to be 31.6 µg·h/ml.[4]

Table 1: Pharmacokinetic Parameters of this compound in Yellowtail after Oral Administration (100 mg/kg)

ParameterValueUnit
Cmax6.98µg/ml
tmax1.9h
AUC31.6µg·h/ml
Mean Residence Time3.0h

Source:[4]

The elimination half-life of this compound varies significantly across different tissues, indicating varied persistence. The liver exhibits the longest elimination half-life, suggesting a potential for accumulation in this organ.[4]

Table 2: Elimination Half-life and Elimination Time of this compound in Yellowtail Tissues after Oral Administration

TissueElimination Half-life (h)Elimination Time (h)
Serum1.416.2
Muscle2.49.5
Liver29.7101
Kidney1.515.0

Source:[4]

Tissue distribution analysis reveals high concentrations of this compound in the kidney and liver shortly after administration, with significant amounts also detected in bile over a prolonged period.[4]

Table 3: this compound Tissue Levels in Yellowtail after Oral Administration (100 mg/kg)

Time (h)Muscle (µg/g)Liver (µg/g)Kidney (µg/g)Bile (µg/ml)
0.50.0612.130.12.60
10.1910.552.236.7
30.292.4415.112.1
60.181.952.3619.8
90.050.970.5725.0
12-0.350.3415.7
24-0.28-20.7
36-0.25-34.1
48-0.23-36.4
72-0.08-31.7
96---26.8

'-' indicates not detected. Source:[4]

Intravascular Administration in Yellowtail

To further characterize its disposition, this compound was administered intravascularly to yellowtail at a dose of 10 mg/kg. The serum concentration data was best described by a two-compartment open model.[5]

Table 4: Pharmacokinetic Parameters of this compound in Yellowtail after Intravascular Administration (10 mg/kg)

ParameterValueUnit
Distribution Phase Half-life (T1/2α)0.6h
Elimination Phase Half-life (T1/2β)7.7h
Apparent Volume of Distribution (Vd)2.99l/kg
Total Body Clearance (ClB)271ml/kg/h
Serum Protein Binding69.4 ± 7.5%

Source:[5]

Metabolism of this compound

The metabolism of Sodium this compound has been investigated in sea bream liver cytosol.[2] These in vitro studies demonstrate that the drug undergoes significant biotransformation. When this compound was anaerobically incubated with sea bream liver cytosol and NADPH, several metabolites were identified.[2]

The metabolic process involves the reduction of the nitro group and subsequent modifications to the side chain. The identified metabolites in fish include:

  • 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentene (cyano-pentenone)

  • 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentanone (cyano-pentanone)

  • 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene (cyano-pentenol)

  • 1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol)[2]

Interestingly, the metabolite 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone), which is formed in rabbit and rat liver cytosol, was not detected in the fish liver preparation.[2] This highlights species-specific differences in the metabolic pathways of this compound.

Nifurstyrenate_Metabolism_in_Fish NFS Sodium this compound CP Cyano-pentenone NFS->CP Anaerobic Incubation (Sea Bream Liver Cytosol, NADPH) CPO Cyano-pentanone NFS->CPO CPE Cyano-pentenol NFS->CPE CPA Cyano-pentanol CPO->CPA Aerobic Incubation (NADPH)

Metabolic pathway of this compound in fish liver.

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Pharmacokinetic Study in Yellowtail (Oral Administration)
  • Test Animals: Cultured yellowtail (Seriola quinqueradiata) were used.[4]

  • Drug Administration: Sodium this compound was administered orally at a dose of 100 mg/kg of body weight.[4]

  • Sample Collection: Blood and tissue samples (muscle, liver, kidney, and bile) were collected at various time points post-administration.[4]

  • Analytical Method: this compound concentrations were determined using High-Performance Liquid Chromatography (HPLC).[4]

    • Sample Preparation: Tissues were homogenized, and the drug was extracted. The extract was then cleaned up before being injected into the HPLC system.[4]

    • HPLC Conditions: The specific column, mobile phase, and detector settings were optimized for the separation and quantification of this compound.[4] The retention time for this compound was approximately 12 minutes.[4]

  • Pharmacokinetic Analysis: Serum concentration data was analyzed using a one-compartment open model with first-order absorption.[4]

Oral_Admin_Workflow start Start admin Oral Administration of this compound (100 mg/kg) to Yellowtail start->admin sampling Collect Blood and Tissue Samples (Muscle, Liver, Kidney, Bile) at Timed Intervals admin->sampling extraction Homogenize Tissues and Extract this compound sampling->extraction hplc Quantify this compound Concentration using HPLC extraction->hplc analysis Pharmacokinetic Analysis (One-Compartment Model) hplc->analysis end End analysis->end LCMSMS_Workflow start Start: Fish Tissue Sample (Muscle, Liver) extraction Ultrasound-Assisted Extraction (Acetonitrile) start->extraction defatting Defatting with n-Hexane extraction->defatting cleanup Solid-Phase Extraction (SPE) Clean-up defatting->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis end End: Quantified Residue Levels analysis->end

References

In Vitro Efficacy of Nifurstyrenate Against Vibrio Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibriosis, a disease caused by bacteria of the genus Vibrio, represents a significant threat to the aquaculture industry and public health. The increasing prevalence of antibiotic resistance in Vibrio species necessitates the exploration of alternative antimicrobial agents. Nifurstyrenate, a nitrofuran derivative, has been utilized in aquaculture, particularly in Japan, for the treatment and prevention of bacterial infections in fish.[1][2] This technical guide provides a comprehensive overview of the methodologies required to evaluate the in vitro efficacy of this compound against pathogenic Vibrio species. While specific quantitative data on the interaction between this compound and Vibrio are scarce in publicly available literature, this document outlines the standard experimental protocols, data presentation strategies, and a hypothesized mechanism of action to facilitate future research in this critical area.

Introduction to this compound and its Antimicrobial Potential

This compound (sodium 4-[2-(5-nitro-2-furyl)vinyl]benzoate) is a synthetic nitrofuran compound.[1] Like other nitrofurans, its antimicrobial activity is attributed to its 5-nitrofuran ring.[3] The mechanism of action involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of highly reactive intermediates.[3][4][5] These intermediates can then interact with and damage bacterial DNA and other essential macromolecules, ultimately leading to cell death.[4][5] This mode of action makes it a candidate for combating a broad spectrum of bacterial pathogens.

Proposed Mechanism of Action of this compound

The bactericidal effect of this compound is believed to be initiated by its uptake into the bacterial cell. Inside the bacterium, nitroreductase enzymes reduce the 5-nitro group on the furan (B31954) ring. This process generates a cascade of reactive, short-lived intermediates, including nitroso and hydroxylamino derivatives. These electrophilic intermediates are capable of covalently binding to bacterial DNA, causing strand breaks and inhibiting DNA replication and repair processes. This disruption of genetic integrity is a primary contributor to the bactericidal activity of the compound.

G Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell Vibrio Cell Nifurstyrenate_ext This compound Nifurstyrenate_int Intracellular This compound Nifurstyrenate_ext->Nifurstyrenate_int Uptake Reactive_Intermediates Reactive Nitro Intermediates Nifurstyrenate_int->Reactive_Intermediates Reduction by Nitroreductases Bacterial Nitroreductases Nitroreductases->Reactive_Intermediates DNA_Damage DNA Damage (Strand Breaks) Reactive_Intermediates->DNA_Damage Causes DNA Bacterial DNA DNA->DNA_Damage Inhibition Inhibition of DNA Replication & Repair DNA_Damage->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Proposed pathway of this compound's antibacterial action.

Experimental Protocols for In Vitro Efficacy Assessment

To rigorously assess the efficacy of this compound against Vibrio species, a series of standardized in vitro assays are required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established microbiological practices.[6][7][8]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[9] The MBC is the lowest concentration that results in bacterial death.[9] The broth microdilution method is a standard technique for determining MIC values.[9][10]

Experimental Protocol:

  • Bacterial Culture Preparation:

    • Streak the Vibrio isolate onto a suitable agar (B569324) medium, such as Tryptic Soy Agar (TSA) supplemented with 1-2% NaCl, and incubate at 28-35°C for 18-24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl) or Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB (supplemented with 1% NaCl for obligate halophilic Vibrio species) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 28-35°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto a fresh agar plate.

    • Incubate the agar plates at 28-35°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Vibrio inoculum (0.5 McFarland) C Inoculate plate with Vibrio suspension A->C B Prepare serial dilutions of this compound in 96-well plate B->C D Incubate at 28-35°C for 18-24h C->D E Read plate for turbidity (Determine MIC) D->E F Plate aliquots from clear wells onto agar E->F G Incubate agar plates for 24h F->G H Count colonies (Determine MBC) G->H

Workflow for MIC and MBC Determination.
Time-Kill Curve Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[11][12]

Experimental Protocol:

  • Inoculum Preparation: Prepare a logarithmic-phase culture of the Vibrio species in a suitable broth (e.g., CAMHB with NaCl supplementation as needed) with a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the bacterial cultures. Include a growth control without the drug.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar to determine the viable cell count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

G A Prepare log-phase Vibrio culture B Add this compound at various MIC multiples (0x, 0.5x, 1x, 2x, 4x) A->B C Incubate cultures B->C D Withdraw aliquots at time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate for viable counts D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nifurstyrenate, a nitrofuran antibiotic used in aquaculture. The described protocol is applicable for the determination of this compound residues in various matrices, including animal tissues and serum. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to ensure straightforward implementation in a laboratory setting.

Introduction

Sodium this compound is a synthetic nitrofuran derivative with significant antibacterial activity, particularly against Gram-positive bacteria.[1] Its use in aquaculture necessitates sensitive and accurate analytical methods for monitoring residue levels in edible tissues to ensure food safety and comply with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and cost-effective approach for the quantification of this compound. This application note presents a validated HPLC method, consolidating information from various studies to provide a comprehensive protocol for researchers and drug development professionals.

Chemical Properties of this compound

PropertyValue
Chemical NameSodium 5-nitro-2-[2-(phenyl)ethenyl]-furan
Molecular FormulaC₁₂H₈NNaO₄
Molecular Weight269.19 g/mol
UV Absorbance Maximum (λmax)265 nm, 420 nm[1][2]

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for extracting this compound from complex matrices and minimizing interference. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

a. For Animal Tissues (Muscle, Liver):

  • Homogenize 2 grams of tissue.

  • Add 10 mL of acetonitrile (B52724) and sonicate for 15 minutes in an ultrasonic bath.[3][4]

  • Centrifuge the mixture at 8000 rpm for 10 minutes.[5]

  • Collect the supernatant.

  • For fatty samples, perform a defatting step by adding an equal volume of n-hexane, vortexing, and discarding the n-hexane layer.[3][4]

  • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 60°C.[5]

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted solution through a 0.22 µm syringe filter before HPLC injection.[5]

b. For Serum:

  • To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.[2]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it directly into the HPLC system or after filtration through a 0.22 µm filter.[2]

HPLC Instrumentation and Conditions
ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase 50 mM potassium phthalate (B1215562) (pH 4) : Acetonitrile (40:60, v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 420 nm[2]

Method Validation Data

The following tables summarize the performance characteristics of the HPLC method for this compound detection as reported in various studies.

Table 1: Linearity and Range
MatrixLinear RangeCorrelation Coefficient (r²)Reference
Yellowtail Serum2.5 ng to 1000 ng> 0.99[2]
Fish Tissue0.05 µg/g to 10 µg/gNot Specified[2]
Table 2: Accuracy (Recovery)
MatrixSpiked ConcentrationAverage Recovery (%)Reference
Yellowtail SerumNot Specified102[2]
MuscleNot Specified90[6]
LiverNot Specified97[6]
KidneyNot Specified90[6]
BileNot Specified98[6]
Swine & Chicken Muscle/LiverNot Specified71-110[3][4]
Table 3: Precision
MatrixLevelIntra-day RSD (%)Inter-day RSD (%)Reference
Muscle and LiverNot Specified< 15< 15[3][4]
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
MatrixLODLOQReference
Serum0.05 µg/mLNot Specified[2][6]
Muscle, Liver, Kidney0.05 µg/gNot Specified[2][6]
Bile0.1 µg/gNot Specified[2][6]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Tissue or Serum Sample homogenize Homogenization (for tissue) sample->homogenize 2g tissue extraction Acetonitrile Extraction & Sonication homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 8000 rpm, 10 min supernatant Collect Supernatant centrifuge1->supernatant defat Defatting (optional) supernatant->defat evaporate Evaporation defat->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute 1 mL mobile phase filter 0.22 µm Filtration reconstitute->filter hplc HPLC System filter->hplc 20 µL injection column C18 Column hplc->column detector UV Detector (420 nm) column->detector data_acq Data Acquisition detector->data_acq chromatogram Chromatogram data_acq->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

References

Application Note: Quantitative Analysis of Nifurstyrenate Residues in Animal Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the determination and quantification of nifurstyrenate residues in various animal tissues, including muscle and liver from swine, chicken, and fish. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in negative ion mode with multiple reaction monitoring (MRM) for selective and accurate measurement. The sample preparation involves an efficient ultrasound-assisted extraction, followed by defatting and solid-phase extraction (SPE) cleanup. This method is compliant with regulatory standards for food safety analysis and provides excellent performance in terms of linearity, recovery, and precision.

Introduction

This compound is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenicity of nitrofuran residues, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for the presence of this compound residues in edible tissues to ensure food safety. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, a technique that offers high selectivity and sensitivity for detecting trace-level contaminants in complex matrices.

Experimental Protocols

Sample Preparation

The sample preparation procedure is designed to efficiently extract this compound from tissue matrices while minimizing interferences.

  • Homogenization: Weigh 2 grams of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Homogenize the sample using a high-speed probe for 1 minute. Following this, place the sample in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the acetonitrile supernatant to a new 15 mL centrifuge tube.

  • Defatting: Add 5 mL of n-hexane to the supernatant, vortex for 1 minute, and then centrifuge at 5,000 rpm for 5 minutes. Discard the upper n-hexane layer. Repeat this step for fatty samples.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the defatted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

ParameterCondition
Column Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry (MS/MS) Conditions

The analysis is conducted using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound (as Nifurstyrenic Acid, [M-H]⁻ = 260.0)

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound260.0133.020216.015

Data Presentation

Method Validation Summary

The analytical method was validated according to international guidelines to ensure its performance and reliability.

ParameterResult
Linearity Range 0.5 - 100 µg/kg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.3 µg/kg
Recovery (at 0.5, 1, 5 µg/kg) 85 - 105%
Precision (RSD%) < 15%
Decision Limit (CCα) 0.09-0.26 µg/kg
Detection Capability (CCβ) 0.33-0.97 µg/kg

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue Sample (2g) homogenize Homogenize in Acetonitrile sample->homogenize ultrasonicate Ultrasonic Extraction homogenize->ultrasonicate centrifuge1 Centrifuge ultrasonicate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant defat Defat with n-Hexane supernatant->defat centrifuge2 Centrifuge defat->centrifuge2 spe SPE Cleanup (Oasis HLB) centrifuge2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq data_proc Data Processing & Quantification data_acq->data_proc

Caption: Experimental workflow for this compound residue analysis.

method_validation_logic cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria linearity Linearity & Range r2 r² > 0.99 linearity->r2 sensitivity Sensitivity (LOD, LOQ) lod_loq Defined S/N Ratio sensitivity->lod_loq accuracy Accuracy (Recovery) recovery_range 80-120% accuracy->recovery_range precision Precision (Repeatability, Reproducibility) rsd RSD < 20% precision->rsd selectivity Selectivity/Specificity no_interference No Interfering Peaks selectivity->no_interference robustness Robustness minor_changes Consistent Results with Minor Variations robustness->minor_changes

Caption: Logical relationship of method validation parameters.

Application Notes and Protocols for Nifurstyrenate Susceptibility Testing in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate sodium is a nitrofuran antibiotic primarily utilized in aquaculture, particularly in Japan, for the prevention and treatment of bacterial infections in fish.[1][2] As with any antimicrobial agent, determining the susceptibility of target pathogens is crucial for effective use and for monitoring the emergence of resistance. This document provides detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound against relevant bacterial pathogens.

Given that this compound is predominantly used in veterinary medicine for aquaculture, standardized testing methodologies and interpretive criteria from clinical bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for human medicine are not available. However, the principles and general procedures outlined by the CLSI's Veterinary Antimicrobial Susceptibility Testing (VAST) subcommittee can be adapted for this purpose. The protocols described herein are based on these established veterinary and aquatic animal testing guidelines.[3]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a selection of fish pathogens, as reported in Japanese research. It is critical to note that no official clinical breakpoints (Susceptible, Intermediate, Resistant) have been established for this compound. This data should be used for research and comparative purposes. The interpretation of these MIC values in a clinical context would require further studies correlating them with pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes in the target fish species.[4][5]

Bacterial SpeciesStrain OriginNo. of StrainsMIC Range (µg/mL)
Flavobacterium psychrophilumAyu23<0.0625 - 32
Oikawa4<0.0625 - 0.25
Coho Salmon4<0.0625 - 0.125
Nishikigoi1<0.0625
Rainbow Trout3<0.0625 - 0.25
Smelt3<0.0625 - 0.125

*Data extracted from a 2003 study on the MICs of 12 antimicrobial agents against Flavobacterium psychrophilum.[6]

Experimental Protocols

The following are detailed protocols for the three primary methods of antimicrobial susceptibility testing: Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid growth medium. It is a quantitative method that is scalable and widely used.

a. Materials

  • This compound sodium powder (analytical grade)

  • Appropriate solvent to prepare a stock solution (e.g., sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), potentially supplemented with NaCl for marine isolates

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline (0.85% NaCl)

  • Pipettes and sterile tips

  • Incubator

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)

b. Protocol

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent. This compound is light-sensitive, so protect the stock solution from light.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. This will create a range of this compound concentrations.

    • The 12th well in each row should serve as a growth control (no antibiotic).

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium on a suitable agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 10 µL of the final bacterial suspension.

    • Cover the plate and incubate at a temperature appropriate for the fish pathogen, typically 22-28°C, for 24-48 hours.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

c. Quality Control

  • Concurrently test standard QC strains (e.g., E. coli ATCC® 25922™).

  • Note: As there are no established QC ranges for this compound, it is recommended that laboratories establish their own internal QC ranges based on a series of independent tests (e.g., 20 consecutive days of testing). The results should be consistent and fall within a narrow range.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions in 96-well Plate stock->plate_prep inoculate Inoculate Plate with Bacterial Suspension plate_prep->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum->inoculate incubate Incubate at 22-28°C for 24-48h inoculate->incubate read_mic Visually Read Plate for Turbidity incubate->read_mic determine_mic Determine MIC read_mic->determine_mic Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prepare_plates Prepare this compound- Infused Agar Plates spot_inoculate Spot Inoculate Plates with Bacteria prepare_plates->spot_inoculate prepare_inoculum Prepare 0.5 McFarland Inoculum & Dilute prepare_inoculum->spot_inoculate incubate Incubate at 22-28°C for 24-48h spot_inoculate->incubate read_growth Observe Growth on Each Plate incubate->read_growth determine_mic Determine MIC read_growth->determine_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum streak_plate Streak Inoculum onto MHA Plate prep_inoculum->streak_plate place_disk Apply this compound Disk streak_plate->place_disk incubate Incubate at 22-28°C for 24-48h place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Susceptibility (Requires Breakpoints) measure_zone->interpret

References

Application Notes and Protocols for Nifurstyrenate as a Selective Agent in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate is a nitrofuran-derived antimicrobial agent with selective activity against certain bacteria.[1] Its primary utility in microbiology lies in its function as a selective agent in culture media, facilitating the isolation and study of specific microorganisms. This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.

Mechanism of Action

This compound's antimicrobial activity is initiated by the enzymatic reduction of its nitro group within the bacterial cell. This process is catalyzed by bacterial nitroreductases. The reduction generates highly reactive intermediates, which are cytotoxic. These intermediates can cause significant damage to bacterial DNA, proteins, and other essential macromolecules, ultimately leading to cell death.[1]

This compound Mechanism of Action cluster_cell Bacterial Cell Nifurstyrenate_in This compound Nitroreductase Bacterial Nitroreductase Nifurstyrenate_in->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Intermediates Nitroreductase->Reactive_Intermediates Macromolecules DNA, Proteins, other Macromolecules Reactive_Intermediates->Macromolecules Damage Cell_Death Cell Death Macromolecules->Cell_Death Leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation: Antimicrobial Spectrum

This compound exhibits selective activity, primarily against Gram-positive bacteria, with particular efficacy against Staphylococcus species.[1] Its effectiveness against Gram-negative bacteria is more limited. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species.

Bacterial SpeciesGram StainMIC (µg/mL)Reference(s)
Vibrio harveyiNegative< 25[1]
Vibrio splendidusNegative< 25[1]
Vibrio spp. (from rotifers)Negative0.1 - 1.6[1]
Staphylococcus aureusPositiveData not available
Streptococcus spp.PositiveData not available
Escherichia coliNegativeData not available
Pseudomonas aeruginosaNegativeData not available

Note: The available quantitative MIC data for this compound is limited. Further studies are required to establish a comprehensive antimicrobial profile against a wider range of clinically relevant bacteria.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial isolate.

Materials:

  • This compound sodium salt

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 100-fold higher than the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

    • Leave one or more wells with only MHB as a negative control (sterility control).

    • Leave one or more wells with MHB and no this compound as a positive control (growth control).

  • Inoculation:

    • Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the diluted inoculum to each well (except the sterility control wells).

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature for the test organism (typically 35-37°C) for 18-24 hours.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.

MIC Determination Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound Stock_Solution->Serial_Dilution Plate_Setup Prepare 96-well Plate with Broth Plate_Setup->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculate_Plate Incubation Incubate at Optimal Temperature Inoculate_Plate->Incubation Reading Read Results (Visual or Spectrophotometric) Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Preparation of this compound Selective Agar (B569324)

This protocol describes the preparation of a selective agar medium for the isolation of Gram-positive bacteria, such as Staphylococcus aureus, from mixed microbial populations.

Materials:

  • Tryptic Soy Agar (TSA) or other suitable basal medium powder

  • This compound sodium salt

  • Sterile Petri dishes

  • Autoclave

  • Water bath

Procedure:

  • Preparation of Basal Medium:

    • Prepare the TSA medium according to the manufacturer's instructions. For example, suspend the appropriate amount of TSA powder in deionized water.

    • Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

    • Dispense the medium into autoclavable bottles.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound at a concentration that, when added to the molten agar, will result in the desired final selective concentration. The optimal selective concentration should be determined empirically but can be guided by the MIC values of the target and non-target organisms. A starting point could be a concentration slightly above the MIC for susceptible Gram-negative bacteria and below the MIC for the target Gram-positive bacteria.

    • Filter-sterilize the this compound stock solution.

  • Addition of this compound and Pouring Plates:

    • Cool the autoclaved TSA to 45-50°C in a water bath. Holding the bottle with a gloved hand should be tolerable.

    • Aseptically add the sterile this compound solution to the molten agar.

    • Swirl the bottle gently to ensure even distribution of the selective agent. Avoid creating air bubbles.

    • Pour the this compound-containing agar into sterile Petri dishes (approximately 20-25 mL per 100 mm plate).

    • Allow the plates to solidify at room temperature.

    • Once solidified, the plates can be stored in a sealed bag at 2-8°C until use.

  • Quality Control:

    • Before use, it is recommended to perform a quality control check by streaking the plates with known strains of the target organism (e.g., Staphylococcus aureus) and a non-target organism (e.g., Escherichia coli) to confirm selectivity.

Logical Relationships in Selective Media Design

The design of a selective medium using this compound is based on the differential susceptibility of microorganisms to the agent.

Selective Media Logic cluster_organisms Microbial Population cluster_media Selective Medium cluster_outcome Outcome Gram_Positive Gram-Positive Bacteria (e.g., Staphylococcus) Nifurstyrenate_Agar Agar with this compound Gram_Positive->Nifurstyrenate_Agar Inoculation Growth Growth and Isolation Gram_Negative Gram-Negative Bacteria (e.g., E. coli) Gram_Negative->Nifurstyrenate_Agar Inoculation No_Growth Inhibition of Growth Nifurstyrenate_Agar->Growth Resistant Nifurstyrenate_Agar->No_Growth Susceptible

Figure 3: Logical relationship for selective isolation using this compound.

Disclaimer

These protocols and application notes are intended for guidance and should be adapted by the end-user to suit their specific experimental requirements. It is the user's responsibility to validate the methods for their intended application. Always adhere to standard microbiological laboratory safety practices.

References

Nifurstyrenate Dosage Calculation for In Vivo Fish Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate, a nitrofuran antibiotic, is a significant therapeutic agent in aquaculture for the prevention and treatment of various bacterial diseases in fish.[1][2] Its efficacy against common fish pathogens such as Aeromonas and Columnaris species makes it a valuable tool for maintaining fish health in research and production settings.[1][2] This document provides detailed application notes and protocols for the calculation of this compound dosage in in vivo fish studies, covering experimental design, dose determination, administration methods, and toxicity assessment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derived from pharmacokinetic and efficacy studies. These values are essential for informed dosage calculation and experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Fish

ParameterYellowtail (Seriola quinqueradiata)Rainbow Trout (Oncorhynchus mykiss)Reference(s)
Oral Dosage 100 mg/kg body weight20 mg/kg body weight[3][4]
Peak Serum Concentration (Cmax) 6.98 µg/mLNot specified[3]
Time to Peak Serum Concentration (Tmax) 1.9 hoursNot specified[3]
Elimination Half-life (t1/2β) 7.7 hours13 hours (intravascular)[4]
Area Under the Curve (AUC) 31.6 µg·h/mLNot specified[3]
Apparent Volume of Distribution (Vd) 2.99 L/kg1.01 L/kg (intravascular)[4]
Total Body Clearance (ClB) 271 mL/kg/h54.7 mL/kg/h (intravascular)[4]

Table 2: Tissue Distribution of this compound in Yellowtail (100 mg/kg Oral Dose)

TissuePeak Concentration (µg/g or µg/mL)Time to Peak Concentration (hours)Elimination Half-life (hours)Reference(s)
Serum 6.981.91.4[3]
Muscle 0.2932.4[3]
Liver 12.10.529.7[3]
Kidney 52.211.5[3]
Bile 36.71Not calculable[3]

Table 3: Recommended Dosages for Medicated Bath Treatment

Fish TypeThis compound ConcentrationDurationReference(s)
Koi, Crucian Carp, Goldfish 0.5 - 1 g / 100 L water4 hours[1]
0.1 - 0.2 g / 100 L water24 hours[1]
Tropical Fish 0.1 g / 100 L water24 hours[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific fish species, pathogen, and research objectives.

Protocol 1: Determination of In Vivo Minimum Inhibitory Concentration (MIC) and Efficacy

This protocol outlines a method to determine the effective dosage of this compound against a specific bacterial pathogen in a controlled in vivo setting.

1. Fish Acclimatization and Husbandry:

  • House fish in a recirculating aquaculture system with appropriate water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite, and nitrate) for the chosen species.

  • Acclimate fish for a minimum of two weeks prior to the experiment.

  • Feed a standard commercial diet daily.

2. Pathogen Challenge:

  • Culture the target pathogen (e.g., Vibrio anguillarum, Aeromonas salmonicida) to a predetermined concentration (CFU/mL).

  • Challenge the fish via intraperitoneal injection or immersion bath to induce a consistent infection.

  • Include a control group of fish that receives a sham injection or bath with sterile broth.

3. Medicated Feed Preparation and Administration:

  • Prepare medicated feed with varying concentrations of this compound (e.g., 25, 50, 100, 200 mg/kg of feed). Refer to Protocol 3 for detailed feed preparation methods.

  • Begin administering the medicated feed 24 hours post-challenge.

  • Feed the fish a predetermined percentage of their body weight daily for a specified duration (e.g., 7-14 days).[5]

  • Include a control group that receives non-medicated feed.

4. Monitoring and Data Collection:

  • Monitor fish daily for clinical signs of disease (e.g., lethargy, skin lesions, fin rot, abnormal swimming behavior) and mortality.

  • Record daily mortality in each group.

  • At the end of the treatment period, euthanize a subset of fish from each group and collect tissue samples (e.g., kidney, spleen) for bacterial enumeration (CFU/g) to determine the bacterial load.

5. Data Analysis:

  • Calculate the relative percent survival (RPS) for each treatment group compared to the infected control group.

  • Determine the MIC as the lowest concentration of this compound that results in a significant reduction in bacterial load and/or mortality compared to the infected control.

Protocol 2: Acute Toxicity (LD50) Determination

This protocol is adapted from the OECD 203 guideline for acute fish toxicity testing and is designed to determine the median lethal dose (LD50) of this compound.[3][6][7][8]

1. Test Fish:

  • Select a standard test species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[8]

  • Use healthy, juvenile fish of a specific size range.[4]

2. Experimental Conditions:

  • Conduct the test in a static or semi-static system.

  • Maintain constant water quality parameters (temperature, pH, dissolved oxygen) appropriate for the test species.

  • Use a photoperiod of 12-16 hours of light daily.[7]

3. Test Procedure:

  • Prepare a series of this compound concentrations in a geometric series (e.g., 100, 220, 480, 1000, 2200 mg/L).[3] A reliable analytical method should be available to quantify the substance in the test solutions.[7]

  • Use at least seven fish per concentration and a control group.[7]

  • Expose the fish to the test concentrations for 96 hours.[3][7]

  • Do not feed the fish during the exposure period.[7]

4. Observations:

  • Record mortalities at 24, 48, 72, and 96 hours.[3][7]

  • Observe and record any abnormal clinical signs, such as loss of equilibrium, changes in swimming behavior, respiratory distress, and pigmentation changes.[8]

5. Data Analysis:

  • Calculate the LC50 value and its 95% confidence limits for each observation time point using appropriate statistical methods (e.g., probit analysis).[6]

Protocol 3: Preparation of this compound Medicated Feed

This protocol provides a method for preparing homogenous and stable medicated feed for oral administration in research settings.

1. Materials:

  • This compound sodium salt

  • Standard commercial fish feed pellets

  • Binding agent (e.g., fish oil, gelatin, or 190-proof grain alcohol)[7][9]

  • Weighing scale, mortar and pestle (or grinder), mixing bowl, spray bottle (for oil/alcohol), or beaker and hot plate (for gelatin).

2. Dosage Calculation:

  • Determine the desired concentration of this compound in the feed (mg/kg of feed).

  • Calculate the total amount of feed required for the experiment.

  • Calculate the total amount of this compound needed based on the feed amount and desired concentration.

3. Preparation Methods:

a) Oil/Alcohol Coating Method: [7][9]

  • Weigh the required amount of this compound powder.
  • Weigh the fish feed pellets.
  • Dissolve the this compound in a small amount of grain alcohol or mix it with fish oil.
  • Place the feed pellets in a mixing bowl or a sealed container.
  • Evenly spray the this compound solution onto the pellets while continuously mixing to ensure a homogenous coating.
  • If using alcohol, allow it to evaporate completely in a well-ventilated area, away from any open flame.[9]
  • Store the medicated feed in a cool, dry, and dark place.[5]

b) Gelatin-Based Method: [9][10]

  • Grind the commercial feed into a fine powder.
  • Prepare a gelatin solution by dissolving unflavored gelatin in hot water.
  • Mix the ground feed and the required amount of this compound powder.
  • Add the dry mixture to the warm gelatin solution and mix thoroughly to form a paste.
  • Spread the paste into a thin layer on a non-stick surface and allow it to cool and solidify in a refrigerator.
  • Cut the solidified feed into appropriate pellet sizes.
  • Store the medicated feed refrigerated or frozen.

Visualizations

This compound Antibacterial Mechanism of Action

Nitrofurans, including this compound, exert their antibacterial effect through a multi-step process that ultimately leads to DNA damage in susceptible bacteria.[11]

Nifurstyrenate_Mechanism cluster_bacterium Bacterial Cell This compound This compound Bacterial Nitroreductases Bacterial Nitroreductases This compound->Bacterial Nitroreductases Reduction Reactive Intermediates Reactive Intermediates Bacterial Nitroreductases->Reactive Intermediates Ribosomal Proteins Ribosomal Proteins Reactive Intermediates->Ribosomal Proteins Bacterial DNA Bacterial DNA Reactive Intermediates->Bacterial DNA Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosomal Proteins->Protein Synthesis Inhibition DNA Damage DNA Damage Bacterial DNA->DNA Damage SOS Response SOS Response DNA Damage->SOS Response Induces Cell Death Cell Death Protein Synthesis Inhibition->Cell Death SOS Response->Cell Death Leads to

Caption: this compound's mechanism of action in bacteria.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the logical flow of an in vivo efficacy study for this compound.

Efficacy_Workflow Start Start Fish Acclimatization Fish Acclimatization Start->Fish Acclimatization Pathogen Challenge Pathogen Challenge Fish Acclimatization->Pathogen Challenge Group Allocation Group Allocation Pathogen Challenge->Group Allocation Control Group (No Treatment) Control Group (No Treatment) Group Allocation->Control Group (No Treatment) Treatment Group (Medicated Feed) Treatment Group (Medicated Feed) Group Allocation->Treatment Group (Medicated Feed) Daily Monitoring Daily Monitoring Control Group (No Treatment)->Daily Monitoring Treatment Group (Medicated Feed)->Daily Monitoring Data Collection Data Collection Daily Monitoring->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Bacterial Load Quantification Bacterial Load Quantification Endpoint Analysis->Bacterial Load Quantification Results Interpretation Results Interpretation Survival Analysis->Results Interpretation Bacterial Load Quantification->Results Interpretation End End Results Interpretation->End

Caption: Workflow for an in vivo efficacy study of this compound.

Logical Relationship for Dosage Calculation

This diagram outlines the key factors to consider when calculating the appropriate dosage of this compound for an in vivo fish study.

Dosage_Calculation_Logic cluster_factors Influencing Factors cluster_parameters Key Parameters Fish Species Fish Species Pharmacokinetics (Cmax, t1/2) Pharmacokinetics (Cmax, t1/2) Fish Species->Pharmacokinetics (Cmax, t1/2) Fish Age/Size Fish Age/Size Fish Age/Size->Pharmacokinetics (Cmax, t1/2) Water Temperature Water Temperature Water Temperature->Pharmacokinetics (Cmax, t1/2) Target Pathogen Target Pathogen In Vitro MIC In Vitro MIC Target Pathogen->In Vitro MIC Severity of Infection Severity of Infection In Vivo Efficacy Data In Vivo Efficacy Data Severity of Infection->In Vivo Efficacy Data Calculated Dosage Calculated Dosage Pharmacokinetics (Cmax, t1/2)->Calculated Dosage In Vitro MIC->Calculated Dosage In Vivo Efficacy Data->Calculated Dosage Toxicity Data (LD50) Toxicity Data (LD50) Toxicity Data (LD50)->Calculated Dosage Safety Margin

Caption: Logical relationship of factors for this compound dosage calculation.

References

Application Notes: Preparation of Nifurstyrenate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium Nifurstyrenate is a synthetic nitrofuran antibiotic primarily utilized in research for its antibacterial properties, especially against Gram-positive bacteria.[1] It has been widely applied in aquaculture to prevent and treat bacterial infections in fish.[2][3] The mechanism of action involves the enzymatic reduction of its nitro group within bacterial cells, generating reactive intermediates that damage microbial DNA and inhibit protein synthesis, ultimately leading to cell death.[1][4][5] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Compound Properties and Solubility

A summary of the key chemical properties for Sodium this compound is provided below.

PropertyValueSource(s)
CAS Number 54992-23-3[1][4][5][6][7]
Molecular Formula C₁₃H₈NNaO₅[4][5][6]
Molecular Weight 281.2 g/mol [1][4][5][6]
Appearance Yellow-brown to orange crystalline solid/powder[4][7]

This compound's solubility is a critical factor for stock solution preparation. Due to its sodium salt form, it is highly soluble in water.[4] Other solvents have been used in specific applications.

SolventSolubility & NotesSource(s)
Water Highly soluble. Recommended for preparing aqueous stock solutions.[4]
Methanol (B129727) Soluble. Used to prepare standard solutions for analysis (e.g., 100 µg/mL).[8]
DMSO Used as a solvent during chemical synthesis.[4] However, salts of organic compounds may have limited solubility in DMSO.[9] Empirical testing is recommended.
Acetonitrile Used as an extraction solvent, indicating at least partial solubility.[10]

Experimental Protocols

Materials and Equipment

  • Sodium this compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent) or anhydrous DMSO/Methanol

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes for aliquots

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended for most cell-based assays where an aqueous solution is preferred.

  • Calculate Required Mass:

    • The molecular weight of Sodium this compound is 281.2 g/mol .

    • To prepare 10 mL of a 10 mM stock solution, calculate the mass needed:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = (0.010 mol/L) x (0.010 L) x (281.2 g/mol ) x (1000 mg/g) = 2.812 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube or conical tube on a calibrated analytical balance.

    • Carefully weigh 2.812 mg of Sodium this compound powder into the tube.

  • Reconstitution:

    • Add 10 mL of sterile, high-purity water to the tube containing the powder.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

    • If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.

  • Sterilization (Optional):

    • If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

Protocol 2: Preparation of a Stock Solution in Organic Solvent (e.g., Methanol)

This protocol is suitable for applications requiring a non-aqueous solvent, such as for certain analytical standards.[8]

  • Weighing:

    • Following the calculation in Protocol 1, weigh 2.812 mg of Sodium this compound powder into a sterile, solvent-compatible tube.

  • Reconstitution:

    • Add 10 mL of anhydrous methanol to the tube.

  • Dissolution:

    • Cap the tube securely and vortex until the powder is fully dissolved. Use sonication if necessary.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound stock solutions.

ConditionRecommendationSource(s)
Storage Temperature Store stock solutions at 2°C to 8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended.[4][7][8][11]
Light Exposure This compound is sensitive to light and can undergo photochemical degradation.[8][11] Always store solutions in light-protecting (amber) tubes or wrap tubes in aluminum foil.
Aliquoting To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots before freezing.
Stability Aqueous and organic stock solutions are stable for several months when stored properly at -20°C and protected from light. Discard if any precipitation or color change is observed.

Visualized Workflows and Mechanisms

G

G

Safety and Handling Precautions

  • For Research Use Only: This compound is not intended for human or veterinary use outside of a research context.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.

  • Ventilation: Handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhalation.[11][12]

  • Handling: Avoid direct contact with skin, eyes, and mucous membranes.[11] Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[11]

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

New Protocol Details Efficient Ultrasound-Assisted Extraction of Nifurstyrenate from Biological Samples

Shanghai, China – December 15, 2025 – A comprehensive application note has been developed detailing a robust protocol for the ultrasound-assisted extraction (UAE) of this compound from various biological matrices. This methodology provides researchers, scientists, and drug development professionals with an efficient, rapid, and sensitive procedure for the sample preparation of this compound for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a synthetic nitrofuran antibiotic that has been used in aquaculture. Its detection in edible tissues is critical for food safety and regulatory compliance. The ultrasound-assisted extraction method offers significant advantages over traditional extraction techniques, including reduced solvent consumption, shorter extraction times, and improved extraction efficiency.

Summary of Quantitative Data

The following table summarizes the recovery rates of this compound from various sample matrices using ultrasound-assisted extraction, as reported in scientific literature.

Sample MatrixSpiked ConcentrationRecovery Rate (%)Analytical MethodReference
Muscle (Swine, Chicken, Fish)Not Specified71 - 110%LC-MS/MS[1][2]
Liver (Swine, Chicken)Not Specified71 - 110%LC-MS/MS[1][2]
Yellowtail Serum2.5 ng - 1000 ng in 100 µL102% (average)HPLC[3]
Fish Tissue10 ng/mLNot Specified (Cut-off limit)Immunochromatographic Assay[4]
Baby FoodNot SpecifiedNot SpecifiedHPLC-UV[1]

Experimental Workflow

The general workflow for the ultrasound-assisted extraction of this compound from sample preparation to analysis is depicted below.

UAE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis Sample Sample Homogenization (e.g., Muscle, Liver) Weighing Weighing of Sample Sample->Weighing Solvent Addition of Extraction Solvent (e.g., Acetonitrile) Weighing->Solvent Ultrasonication Ultrasonication (e.g., 20 min, 50°C) Solvent->Ultrasonication Centrifugation Centrifugation (e.g., 8000 rpm, 10 min) Ultrasonication->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm filter) Supernatant->Filtration Drying Drying under Nitrogen (e.g., 60°C) Filtration->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

References

Application Note: Solid-Phase Extraction Cleanup for Nifurstyrenate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurstyrenate is a synthetic nitrofuran antibiotic that has been used in aquaculture to treat bacterial infections. Due to concerns about the potential carcinogenicity of nitrofuran residues, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for this compound residues in various food matrices to ensure consumer safety. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers effective cleanup and concentration of analytes from complex sample matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction cleanup of this compound from edible tissues for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.[1] SPE involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.[1][2] This technique is more efficient than traditional liquid-liquid extraction, requires smaller volumes of organic solvents, and is amenable to automation.[3]

Quantitative Data Summary

The following table summarizes the performance of the described SPE-LC-MS/MS method for the determination of this compound in various animal tissues.[4][5]

MatrixRecovery (%)Decision Limit (CCα) (μg/kg)Detection Capability (CCβ) (μg/kg)Relative Standard Deviation (RSD)
Swine Muscle71-1100.09-0.260.33-0.97Excellent
Swine Liver71-1100.09-0.260.33-0.97Excellent
Chicken Muscle71-1100.09-0.260.33-0.97Excellent
Chicken Liver71-1100.09-0.260.33-0.97Excellent
Fish Muscle71-1100.09-0.260.33-0.97Excellent

Experimental Protocol

This protocol is based on the validated method described by Tao et al. (2010) for the determination of sodium this compound residues in edible food by liquid chromatography-tandem mass spectrometry after ultrasound-assisted extraction.[4][5]

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (ultrapure)

  • Oasis HLB SPE cartridges (or equivalent)

  • Homogenizer

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation

  • Weigh 2.0 g of the homogenized tissue sample (e.g., muscle, liver) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Homogenize the sample for 1 minute.

  • Extract the sample using an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 8000 rpm for 10 minutes.

  • Transfer the supernatant to a new centrifuge tube.

  • Add 10 mL of n-hexane to the supernatant for defatting.

  • Vortex for 1 minute and then centrifuge at 8000 rpm for 5 minutes.

  • Discard the upper n-hexane layer. Repeat the defatting step.

  • Transfer the acetonitrile extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The final extract is analyzed by a validated LC-MS/MS method. The analytes are typically detected in multiple reaction monitoring (MRM) mode. For sodium this compound, detection is performed in the negative scan mode.[4][5]

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis sample Homogenized Tissue Sample (2g) extraction Ultrasound-Assisted Extraction (Acetonitrile) sample->extraction Add Acetonitrile centrifuge1 Centrifugation extraction->centrifuge1 defatting Defatting (n-Hexane) centrifuge1->defatting Collect Supernatant centrifuge2 Centrifugation defatting->centrifuge2 evaporation1 Evaporation to Dryness centrifuge2->evaporation1 Collect Acetonitrile Layer reconstitution1 Reconstitution evaporation1->reconstitution1 loading 2. Sample Loading reconstitution1->loading conditioning 1. Cartridge Conditioning (Methanol, Water) conditioning->loading washing 3. Washing (5% Methanol in Water) loading->washing elution 4. Elution (Acetonitrile) washing->elution evaporation2 Evaporation to Dryness elution->evaporation2 reconstitution2 Reconstitution in Mobile Phase evaporation2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms

Caption: Workflow for this compound analysis using SPE cleanup.

Conclusion

The described solid-phase extraction protocol using Oasis HLB cartridges provides an effective and reliable method for the cleanup and concentration of this compound from various edible tissues.[4][5] This sample preparation technique, when coupled with a sensitive analytical method such as LC-MS/MS, is suitable for the routine monitoring of this compound residues in food safety and quality control laboratories. The method demonstrates good recovery, sensitivity, and reproducibility, complying with regulatory requirements for the determination of veterinary drug residues in food matrices.[5]

References

Application Notes and Protocols for Rapid Nifurstyrenate Detection using Immunochromatographic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of a rapid immunochromatographic assay for the detection of Nifurstyrenate (NFS). This technology offers a sensitive, specific, and rapid screening method for NFS residues, particularly in aquaculture products.

Introduction

This compound (NFS) is a synthetic nitrofuran antibiotic that has been utilized in aquaculture to treat and prevent bacterial infections in fish. However, concerns regarding its potential carcinogenic and mutagenic effects have led to prohibitions on its use in many regions. Consequently, sensitive and rapid detection methods are crucial for monitoring NFS residues in food products to ensure consumer safety. The immunochromatographic assay, also known as a lateral flow immunoassay (LFIA), provides a user-friendly, cost-effective, and portable solution for on-site screening of this compound.[1][2] This document outlines the principles of the assay, detailed experimental protocols for its development and use, and presents key performance data.

Principle of the Assay

The immunochromatographic assay for this compound is a competitive immunoassay. The key components are colloidal gold nanoparticles conjugated with a specific monoclonal antibody (mAb) against NFS, and a nitrocellulose membrane with a test line (T-line) and a control line (C-line). The T-line is coated with a this compound-protein conjugate (e.g., NFS-ovalbumin), and the C-line is coated with a secondary antibody (e.g., goat anti-mouse IgG).

When a sample containing NFS is applied to the sample pad, it migrates along the strip by capillary action. If NFS is present in the sample, it will bind to the colloidal gold-labeled anti-NFS mAb on the conjugate pad. This complex then flows past the T-line. Since the binding sites on the antibody are already occupied by NFS from the sample, the complex cannot bind to the NFS-protein conjugate on the T-line. As a result, no colored line appears at the T-line position, indicating a positive result. If the sample is free of NFS, the colloidal gold-labeled anti-NFS mAb will bind to the NFS-protein conjugate at the T-line, resulting in the appearance of a colored line, which indicates a negative result. The unbound colloidal gold-labeled antibody continues to migrate and is captured by the secondary antibody at the C-line, forming a colored line that confirms the validity of the test.[3][4]

Data Presentation

Table 1: Quantitative Performance of the this compound Immunochromatographic Strip Test
ParameterMatrixCut-off Limit (ng/mL)Assay Time (minutes)
Visual Detection0.01 M Phosphate Buffered Saline (PBS)55
Visual DetectionFish Tissue105

Data sourced from studies on the development of immunochromatographic strip tests for this compound detection.[1][2][3]

Table 2: Specificity of the Anti-Nifurstyrenate Monoclonal Antibody
CompoundCross-Reactivity (%)
This compound100
Furazolidone< 0.1
Furaltadone< 0.1
Nitrofurantoin< 0.1
Nitrofurazone< 0.1

Specificity is a critical parameter, and the developed monoclonal antibodies show high specificity to this compound with negligible cross-reactivity to other related nitrofuran compounds.

Experimental Protocols

Preparation of Colloidal Gold Nanoparticles (approx. 40 nm)

This protocol describes the synthesis of colloidal gold nanoparticles (GNPs) which serve as the detection label in the assay.

  • Preparation of Solutions:

    • Prepare a 0.01% (w/v) solution of chloroauric acid (HAuCl₄·3H₂O) in ultrapure water.

    • Prepare a 1.0% (w/v) solution of sodium citrate (B86180) in ultrapure water.

  • Synthesis:

    • In a clean Erlenmeyer flask, bring 30 mL of the 0.01% chloroauric acid solution to a rolling boil with constant stirring.[5]

    • Rapidly add 300 µL of the 1.0% sodium citrate solution to the boiling chloroauric acid solution.[5]

    • Continue boiling and stirring for 15 minutes. The color of the solution will change from pale yellow to gray, then to purple, and finally to a stable wine-red, indicating the formation of GNPs.[5]

    • Cool the solution to room temperature.

    • Store the prepared colloidal gold solution at 4°C until use. The solution should exhibit a maximum absorbance peak at approximately 530 nm.[5]

Preparation of Anti-Nifurstyrenate Monoclonal Antibody (mAb)-Colloidal Gold Conjugate

This protocol details the conjugation of the specific antibody to the prepared GNPs.

  • pH Adjustment: Adjust the pH of the colloidal gold solution to approximately 8.0 using a 0.01 M Na₂CO₃ solution.[5]

  • Antibody Addition:

    • To 0.95 mL of the pH-adjusted colloidal gold solution, add a predetermined optimal amount of purified anti-Nifurstyrenate monoclonal antibody (e.g., 0.03 mg/mL).[5] The optimal antibody concentration needs to be determined experimentally to ensure stabilization of the GNPs.

    • Incubate the mixture for 4 hours at room temperature with gentle mixing to allow for antibody adsorption onto the gold surface.[6]

  • Blocking:

    • Add a blocking agent, such as a 10% Bovine Serum Albumin (BSA) solution, to a final concentration of 1% to block any remaining uncoated surfaces of the GNPs.

    • Incubate for another 30 minutes at room temperature.

  • Centrifugation and Resuspension:

    • Centrifuge the solution at 10,000 rpm for 15 minutes at 4°C to pellet the conjugated GNPs.[7]

    • Carefully remove the supernatant.

    • Resuspend the pellet in a buffer containing 0.02 M PBS (pH 7.4), 5% sucrose, and 1% BSA.[3]

    • Store the conjugate at 4°C.

Preparation of this compound-BSA Conjugate for Immunogen

This protocol describes the synthesis of the immunogen used to produce the monoclonal antibodies.

  • Activation of this compound: The hapten (this compound) needs to be activated to enable conjugation to a carrier protein like Bovine Serum Albumin (BSA). This often involves introducing a carboxyl group or another reactive functional group.

  • Conjugation Reaction:

    • Dissolve the activated this compound and BSA in an appropriate buffer (e.g., 0.05 M carbonate buffer, pH 9.6).[3]

    • Slowly add the activated this compound solution to the BSA solution while constantly stirring.[3]

    • Allow the reaction to proceed for 8 hours at room temperature.[3]

  • Purification:

    • Dialyze the resulting conjugate against PBS to remove unconjugated hapten and other small molecules.

    • Characterize the conjugate using methods like UV-Vis spectrophotometry to confirm successful conjugation.[3]

Assembly of the Immunochromatographic Strip

The assembly of the lateral flow strip requires precise layering of different components onto a backing card.[8]

  • Component Preparation:

    • Sample Pad: Typically made of cellulose (B213188) or glass fiber, treated with buffers and blocking agents to ensure smooth sample migration.[9][10]

    • Conjugate Pad: A glass fiber pad where the mAb-colloidal gold conjugate is deposited and dried.[8]

    • Nitrocellulose (NC) Membrane: The analytical membrane where the test and control lines are immobilized.[8]

    • Wicking Pad (Absorbent Pad): A highly absorbent material placed at the end of the strip to draw the sample through the membrane by capillary action and prevent backflow.[8]

    • Backing Card: A plastic card with adhesive to hold all the components in place.[8]

  • Line Dispensing:

    • On the NC membrane, dispense the coating antigen (e.g., NFS-Ovalbumin) to form the test line (T-line) and a secondary antibody (e.g., goat anti-mouse IgG) to form the control line (C-line) using a dispenser.[3][11]

    • Dry the membrane at 37°C for at least 2 hours.[12]

  • Assembly:

    • Laminate the dried NC membrane onto the center of the backing card.

    • Laminate the sample pad, conjugate pad (with dried conjugate), and wicking pad onto the backing card, ensuring a slight overlap between each component to facilitate continuous flow.[13][14]

  • Cutting: Cut the assembled card into individual strips of a specified width (e.g., 3-5 mm) using a strip cutter.

  • Housing: Place the individual strips into plastic cassettes for ease of use and protection.

Sample Preparation and Assay Procedure
  • Sample Preparation (Fish Tissue):

    • Homogenize a known amount of fish tissue.

    • Perform an ultrasonic bath extraction with acetonitrile.[1][3]

    • Centrifuge the extract at 8000 rpm for 10 minutes.[1][3]

    • Filter the supernatant through a 0.22 µm membrane filter.[1][3]

    • Dry the filtered extract under a stream of nitrogen at 60°C.[1][3]

    • Resuspend the dried residue in a known volume of sample buffer (e.g., 0.01 M PBS).[1][3]

  • Assay Procedure:

    • Apply a specific volume of the prepared sample extract (e.g., 100 µL) to the sample well of the test cassette.

    • Allow the sample to migrate along the strip.

    • Read the results visually within 5-10 minutes.[2]

  • Interpretation of Results:

    • Negative: Two colored lines appear, one at the control line (C) and one at the test line (T).[4]

    • Positive: Only one colored line appears at the control line (C).[4]

    • Invalid: No colored line appears at the control line (C). The test is invalid and should be repeated.[4]

Visualizations

Immunochromatographic_Assay_Workflow cluster_0 Preparation of Reagents cluster_1 Conjugation & Strip Preparation cluster_2 Assay Procedure Colloidal Gold Synthesis Colloidal Gold Synthesis mAb-Gold Conjugation mAb-Gold Conjugation Colloidal Gold Synthesis->mAb-Gold Conjugation Antibody Production Antibody Production Antibody Production->mAb-Gold Conjugation Antigen Conjugation (NFS-OVA) Antigen Conjugation (NFS-OVA) Dispensing on NC Membrane Dispensing on NC Membrane Antigen Conjugation (NFS-OVA)->Dispensing on NC Membrane Strip Assembly Strip Assembly mAb-Gold Conjugation->Strip Assembly Dispensing on NC Membrane->Strip Assembly Sample Application Sample Application Strip Assembly->Sample Application Sample Preparation Sample Preparation Sample Preparation->Sample Application Result Interpretation Result Interpretation Sample Application->Result Interpretation

Caption: Workflow for the development and use of the this compound immunochromatographic assay.

Competitive_Immunoassay_Principle cluster_Negative Negative Sample (No NFS) cluster_Positive Positive Sample (NFS Present) Sample_Neg Sample Application ConjugatePad_Neg Conjugate Pad (mAb-Gold) Sample_Neg->ConjugatePad_Neg Migration T_Line_Neg Test Line (NFS-OVA) Binds mAb-Gold -> Red Line ConjugatePad_Neg->T_Line_Neg Flows to T-Line C_Line_Neg Control Line (Goat anti-Mouse IgG) Binds excess mAb-Gold -> Red Line T_Line_Neg->C_Line_Neg Flows to C-Line Sample_Pos Sample Application ConjugatePad_Pos Conjugate Pad (NFS binds to mAb-Gold) Sample_Pos->ConjugatePad_Pos Migration T_Line_Pos Test Line (NFS-OVA) No binding -> No Line ConjugatePad_Pos->T_Line_Pos Flows to T-Line C_Line_Pos Control Line (Goat anti-Mouse IgG) Binds mAb-Gold -> Red Line T_Line_Pos->C_Line_Pos Flows to C-Line

Caption: Principle of the competitive immunochromatographic assay for this compound detection.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nifurstyrenate Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of nifurstyrenate in aqueous solutions. The following troubleshooting guides and FAQs are designed to help you identify and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity over a short period. What is the likely cause?

A: this compound, a nitrofuran antibiotic, is susceptible to degradation in aqueous solutions, primarily through photodegradation and hydrolysis.[1][2] Exposure to light, especially UV light, can rapidly decrease its concentration.[1] The pH of the solution also significantly influences its stability.

Q2: What are the optimal storage conditions for this compound solutions?

A: To maximize stability, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil and stored at refrigerated temperatures (2-8°C). For longer-term storage, consider preparing stock solutions in a suitable organic solvent and storing them at -20°C or -80°C.[3] The solid, powdered form of this compound should be stored in a tightly sealed, light-shielding container in a well-ventilated place, away from heat and direct sunlight.

Q3: How does pH affect the stability of this compound?

A: While specific data for this compound is limited, nitrofuran antibiotics generally exhibit pH-dependent stability. Hydrolysis can be catalyzed by both acidic and basic conditions.[4] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q4: Can I use any buffer for my experiments with this compound?

A: The choice of buffer can impact the stability of this compound. Some common buffers, such as phosphate (B84403) and citrate, may catalyze hydrolysis of certain drugs.[5][6] It is recommended to evaluate the compatibility of your chosen buffer system with this compound. Buffers like Tris-HCl are often used in biochemical assays and may be a suitable starting point, but compatibility should be confirmed.[7][8]

Q5: Are there any additives that can improve the stability of my this compound solution?

A: Yes, certain excipients may enhance the stability of this compound in aqueous solutions.

  • Antioxidants: The addition of antioxidants, such as ascorbic acid, may help to mitigate oxidative degradation.[9][10]

  • Cyclodextrins: These molecules can form inclusion complexes with drug molecules, potentially protecting them from degradation by shielding them from light and water.[11][12][13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent results in cell-based assays or other experiments. Degradation of this compound in the working solution.Prepare fresh solutions for each experiment from a concentrated stock. Protect working solutions from light during the experiment. Perform a stability study of this compound in your specific cell culture media or buffer.
Appearance of unknown peaks in HPLC analysis over time. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products.[14] Use a stability-indicating HPLC method capable of separating the parent compound from its degradants.[15]
Precipitation observed in the this compound solution. Poor solubility in the chosen solvent or buffer. "Salting out" effect in high-concentration buffers.Prepare stock solutions in an appropriate organic solvent before diluting into aqueous buffers. When preparing buffered solutions, dissolve this compound in deionized water first, then add a concentrated buffer stock to reach the final desired concentration.
Loss of potency even when stored in the dark and refrigerated. Hydrolysis due to suboptimal pH. Incompatibility with buffer components.Perform a pH stability study to identify the optimal pH range. Test the stability of this compound in different buffer systems to find the most compatible one.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound under various stress conditions.

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.

Materials:

  • This compound powder

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Phosphate buffer (or other relevant buffer)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a small amount of DMSO, then diluted with water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store protected from light at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable buffer) at an elevated temperature (e.g., 60°C) in the dark.

    • Control Sample: Keep an aliquot of the stock solution in the same buffer at a protected, non-stress condition (e.g., 4°C in the dark).

  • Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation. Aim for 5-20% degradation of the active substance.[14]

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (60°C, Dark) control Control (4°C, Dark) sampling Sample at Time Points (e.g., 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Compare Chromatograms & Quantify Degradation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Photostability Study of this compound in Aqueous Solution

This protocol is designed to assess the stability of this compound under controlled light exposure, following ICH Q1B guidelines.[16][17]

Objective: To determine the photosensitivity of this compound in an aqueous solution.

Materials:

  • This compound powder

  • HPLC-grade water or a suitable buffer

  • Clear and amber glass vials (or vials wrapped in aluminum foil)

  • Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light

  • Calibrated radiometer/lux meter

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in water or the desired buffer at a known concentration. Place the solution in both clear glass vials (exposed samples) and amber glass vials (dark controls).

  • Exposure: Place the vials in the photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[16] The dark controls should be placed in the same chamber but shielded from light.

  • Sampling and Analysis: At predetermined time intervals, withdraw samples from both the exposed and dark control vials. Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Compare the concentration of this compound in the exposed samples to that in the dark controls. A significant decrease in concentration in the exposed samples indicates photodegradation.

G Workflow for Photostability Study cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis prep_solution Prepare this compound Aqueous Solution aliquot Aliquot into Clear and Amber Vials prep_solution->aliquot chamber Place Vials in Photostability Chamber aliquot->chamber exposed Exposed Samples (Clear Vials) control Dark Controls (Amber Vials) sampling Sample at Predetermined Time Intervals exposed->sampling control->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Compare Concentrations of Exposed vs. Dark Controls hplc->data

Caption: Workflow for the photostability study of this compound.

Data Summary

Factor Influence on this compound Stability Recommendations
Light This compound is susceptible to photodegradation.[1][2]Protect solutions from light at all times using amber vials or by wrapping containers in foil.
pH Stability is pH-dependent; hydrolysis can occur in acidic or basic conditions.[4]Determine the optimal pH for your application through a pH-stability study.
Temperature Higher temperatures generally accelerate degradation.[18]Store stock solutions at -20°C or -80°C.[3] Store working solutions at 2-8°C for short-term use.
Oxygen Potential for oxidative degradation.Consider using degassed solvents or adding antioxidants like ascorbic acid.[9]
Buffer Composition Certain buffer salts can catalyze hydrolysis.[5][6]Evaluate buffer compatibility. Consider using non-reactive buffers like Tris, but verify compatibility.[7]

References

Technical Support Center: Optimizing Nifurstyrenate Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Nifurstyrenate in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrices from which this compound is extracted?

This compound, a nitrofuran antibiotic, is frequently analyzed in various food products of animal origin. Common matrices include fish, shrimp, chicken, and swine muscle and liver tissues.[1][2][3]

Q2: What is the typical analytical method for this compound quantification?

The most common and sensitive method for the determination of this compound residues is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][4] High-performance liquid chromatography (HPLC) with UV detection can also be used.[5]

Q3: What are acceptable recovery rates for this compound extraction?

Acceptable recovery rates for this compound from complex matrices are generally in the range of 70-120%. Several validated methods report recoveries between 71% and 110%.[1][2][3][5]

Q4: Why is a defatting step necessary in the extraction protocol?

A defatting step, typically using n-hexane, is crucial when analyzing fatty tissues like fish, liver, and muscle.[1][2] Lipids can interfere with the extraction process, cause significant matrix effects during LC-MS/MS analysis (ion suppression), and contaminate the analytical column and instrument.[6][7]

Q5: What is the purpose of solid-phase extraction (SPE) in the sample cleanup?

Solid-phase extraction (SPE) is a critical cleanup step that removes interfering compounds from the sample extract before instrumental analysis.[1][2] This leads to a cleaner sample, reduces matrix effects, and improves the sensitivity and robustness of the analytical method.[8] For this compound, hydrophilic-lipophilic balanced (HLB) cartridges are commonly used.[1][2]

Troubleshooting Guides

Low or Inconsistent Recovery

Problem: My recovery of this compound is below 70% and/or is highly variable between samples.

Potential Cause Troubleshooting Step Explanation
Incomplete Extraction Increase the vigor and/or duration of the homogenization/extraction step. Ensure the sample is finely homogenized before extraction.This compound may be strongly bound to the matrix. More vigorous mixing or longer extraction times can improve its release into the solvent.
Consider using ultrasound-assisted extraction.[1][2]Sonication can enhance the penetration of the extraction solvent into the sample matrix, improving extraction efficiency.
Inefficient SPE Cleanup Ensure the SPE cartridge is properly conditioned before loading the sample.Proper conditioning wets the sorbent and ensures consistent interaction with the analyte.
Optimize the pH of the sample before loading it onto the SPE cartridge.The pH can affect the retention of this compound on the sorbent.
Check the composition and volume of the wash and elution solvents.An inappropriate wash solvent may prematurely elute the analyte, while an incorrect elution solvent may not effectively desorb it from the sorbent.
Analyte Degradation Protect samples and standards from light and heat.This compound, like many nitrofurans, can be sensitive to light and high temperatures.[3]
Matrix Effects Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.Co-eluting matrix components can suppress or enhance the analyte signal, leading to inaccurate quantification.[7][9]
High Background or Interfering Peaks in Chromatogram

Problem: I am observing high background noise or interfering peaks that co-elute with this compound.

Potential Cause Troubleshooting Step Explanation
Insufficient Sample Cleanup Incorporate a defatting step with n-hexane if not already included, especially for fatty matrices.[1][2]Lipids are a major source of interference in complex biological samples.
Optimize the SPE cleanup protocol. Consider using a different sorbent or adding extra wash steps.This can help to remove a wider range of interfering compounds.
Matrix Effects Improve chromatographic separation by modifying the mobile phase gradient or using a different analytical column.Increasing the separation between this compound and co-eluting matrix components can reduce ion suppression or enhancement.[10]
Contamination Thoroughly clean the LC-MS/MS system, including the injector, column, and ion source.Contamination from previous samples or the system itself can lead to high background noise.

Quantitative Data Summary

The following tables summarize recovery data and limits of detection/quantification for this compound from various studies.

Table 1: this compound Recovery Rates in Different Matrices

MatrixExtraction MethodCleanup MethodAnalytical MethodAverage Recovery (%)Reference
Swine & Chicken Muscle/LiverUltrasound-assisted extraction with acetonitrile (B52724)Defatting with n-hexane, SPE (Oasis HLB)LC-MS/MS71-110[1][2]
Fish MuscleUltrasound-assisted extraction with acetonitrileDefatting with n-hexane, SPE (Oasis HLB)LC-MS/MS71-110[1][2]
Yellowtail SerumAcetonitrile extractionDirect injectionHPLC-UV102[5]
Yellowtail Tissues (Muscle, Liver, Kidney, Bile)Acetonitrile extraction with Sep-Pak C18 cleanupSPE (Sep-Pak C18)HPLC-UV90-98[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
ShrimpLC-MS/MS2 µg/kg5 µg/kg[4]
FishUPLC-DAD0.25–0.33 μg/kg0.80–1.10 μg/kg[11]
Yellowtail TissuesHPLC-UV0.05 µg/ml (serum, muscle, liver, kidney), 0.1 µg/ml (bile)Not Reported[3]

Experimental Protocols

Detailed Methodology for this compound Extraction from Fish Tissue

This protocol is a synthesized example based on common practices reported in the literature.[1][2]

1. Sample Preparation:

  • Weigh 2.0 g of homogenized fish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortify with an appropriate internal standard if available.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Homogenize using a high-speed probe for 1 minute or vortex vigorously for 2 minutes.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge at 8000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 50 mL centrifuge tube.

3. Defatting:

  • Add 10 mL of n-hexane to the collected supernatant.

  • Vortex for 2 minutes.

  • Centrifuge at 8000 rpm for 5 minutes to separate the layers.

  • Discard the upper n-hexane layer. Repeat this step for very fatty samples.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Dilute the remaining acetonitrile extract with 20 mL of deionized water.

  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound with 5 mL of methanol into a clean collection tube.

5. Final Preparation and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter.

  • Analyze by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis start Homogenized Tissue Sample (2g) extraction Add Acetonitrile & Ultrasound-Assisted Extraction start->extraction centrifuge1 Centrifuge & Collect Supernatant extraction->centrifuge1 defatting Defatting with n-Hexane centrifuge1->defatting centrifuge2 Centrifuge & Discard Hexane defatting->centrifuge2 spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) centrifuge2->spe evaporation Evaporate Eluate to Dryness spe->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound recovery.

troubleshooting_workflow cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_matrix Matrix Effects cluster_stability Analyte Stability start Low or Inconsistent This compound Recovery q_extraction Is extraction vigorous enough? start->q_extraction s_extraction Increase shaking time/intensity or use sonication. q_extraction->s_extraction No q_spe Is SPE protocol optimized? q_extraction->q_spe Yes s_extraction->q_spe s_spe Check conditioning, wash, and elution steps. Optimize sample pH. q_spe->s_spe No q_matrix Are matrix effects present? q_spe->q_matrix Yes s_spe->q_matrix s_matrix Use matrix-matched standards or an internal standard. q_matrix->s_matrix Yes q_stability Is analyte degrading? q_matrix->q_stability No s_matrix->q_stability s_stability Protect samples from light and heat. q_stability->s_stability Yes solution Recovery Improved q_stability->solution No s_stability->solution

Caption: Troubleshooting logic for low this compound recovery.

References

Troubleshooting poor peak shape in Nifurstyrenate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nifurstyrenate HPLC Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable troubleshooting guidance for common chromatographic issues, with a focus on achieving optimal peak shape.

Section 1: Understanding this compound and its Chromatographic Behavior

This compound is a nitrofuran derivative, and its chemical properties are key to understanding its behavior in reversed-phase HPLC. The molecule's structure, containing a carboxylic acid group, makes it susceptible to peak shape distortions if the analytical method is not properly optimized.

The primary cause of poor peak shape for an acidic compound like this compound is secondary interaction with the stationary phase.[1] In reversed-phase HPLC using silica-based columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can be deprotonated (SiO-) and interact with polar analytes, leading to peak tailing.[2][3] Controlling the mobile phase pH is the most effective way to suppress these interactions and ensure a sharp, symmetrical peak.

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueSource(s)
IUPAC Name sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate[1][4]
Molecular Formula C₁₃H₈NNaO₅[1][4]
Molecular Weight 281.2 g/mol [1][4]
Appearance Yellow-brown crystalline powder[4]
Solubility Highly soluble in water[4]
Parent Acid Nifurstyrenic Acid[1][4]
Estimated pKa *~4.2[5]

Section 2: Frequently Asked Questions (FAQs) on Poor Peak Shape

Q1: My this compound peak is tailing significantly. What are the most common causes?

A: Peak tailing is the most common peak shape problem and is typically caused by one of the following issues:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (~4.2), the molecule will exist as a mixture of its protonated (acidic) and deprotonated (anionic) forms, leading to tailing. Furthermore, at pH levels above 3.5, residual silanol groups on the column packing can become ionized and cause secondary ionic interactions.[5]

  • Secondary Silanol Interactions: this compound's polar functional groups can interact with active silanol sites on the silica backbone of the HPLC column, causing delayed elution for a fraction of the analyte molecules, which results in a "tail".[1]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to tailing.[6]

  • Column Degradation: Over time, columns can develop voids or have their stationary phase contaminated or degraded, which can cause tailing for all peaks. Using a guard column can help extend the life of the analytical column.[7]

Q2: What is the ideal mobile phase pH for this compound analysis to get a sharp peak?

A: To ensure a single ionic form of the analyte and suppress the ionization of silanol groups, the mobile phase pH should be adjusted to at least 1.5-2 units below the analyte's pKa.[5] For this compound (estimated pKa ~4.2), a mobile phase pH between 2.5 and 3.0 is ideal. This low pH ensures the carboxylic acid is fully protonated (neutral form) and minimizes secondary interactions with the column, resulting in improved peak symmetry.[1]

Q3: My peak has a "shark fin" or fronting shape. What should I check?

A: Peak fronting is most commonly caused by two issues:

  • Sample Overload: The concentration of your sample is too high for the capacity of the column.[8][9] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overload was the issue.[10]

  • Sample Solvent Incompatibility: The solvent used to dissolve your sample is significantly stronger (has a higher elution strength) than your mobile phase.[6][9] This causes the analyte band to spread before it reaches the column. Whenever possible, dissolve your sample in the mobile phase itself.[8]

Q4: All the peaks in my chromatogram are split or broad, not just this compound. What does this mean?

A: When all peaks in a run are affected similarly, the problem is likely physical or system-related, occurring before the separation begins.[11] Common causes include:

  • A Void at the Column Inlet: This can happen if the column packing settles over time or from sudden pressure shocks.[8] This creates an empty space that disrupts the sample band.

  • Partially Blocked Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing uneven flow distribution.[12]

  • Extra-Column Volume: A poor connection between the injector and the column or between the column and the detector can introduce dead volume, causing peaks to broaden.[11] Ensure all fittings are properly seated.

Q5: Can my choice of HPLC column affect the peak shape for this compound?

A: Absolutely. For polar and ionizable compounds like this compound, column choice is critical. To minimize tailing from silanol interactions, consider the following:

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured with fewer acidic silanol sites and are extensively end-capped to block the remaining ones. These are an excellent first choice.

  • Consider Alternative Stationary Phases: If tailing persists, a column with a polar-embedded phase or a phenyl-hexyl phase may provide alternative selectivity and better shielding from surface silanols.[4]

Section 3: Systematic Troubleshooting Guides

A systematic approach is the best way to identify and solve peak shape problems. The following workflows will guide you through the process.

Guide 1: Troubleshooting Peak Tailing

This workflow addresses the most frequent issue encountered in this compound analysis.

G start Observe Peak Tailing (Asymmetry > 1.2?) check_ph Check Mobile Phase pH Is it acidic (e.g., pH 2.5-3.5)? start->check_ph adjust_ph ACTION: Adjust pH Use a buffer (e.g., phosphate, formate) to pH 2.5-3.0. check_ph->adjust_ph No check_overload Check for Overload Inject a 10x diluted sample. check_ph->check_overload Yes adjust_ph->start Re-inject reduce_conc ACTION: Reduce Sample Load Lower concentration or injection volume. check_overload->reduce_conc Yes, shape improves check_solvent Check Sample Solvent Is it weaker than the mobile phase? check_overload->check_solvent No improvement end_good Peak Shape Improved reduce_conc->end_good change_solvent ACTION: Change Solvent Dissolve sample in mobile phase. check_solvent->change_solvent No column_issue Consider Column Issues (Secondary Interactions) check_solvent->column_issue Yes change_solvent->start Re-inject change_column ACTION: Change Column Try a new, high-purity end-capped column or a different phase. column_issue->change_column change_column->end_good G start Observe Peak Fronting, Splitting, or Broadening check_scope Are ALL peaks in the chromatogram affected? start->check_scope physical_issue Likely a Physical/System Issue check_scope->physical_issue  Yes chemical_issue Likely a Chemical/Method Issue (Analyte-Specific) check_scope->chemical_issue No   action_physical ACTION: 1. Check fittings for leaks/dead volume. 2. Back-flush column to clear frit. 3. Replace column if void is suspected. physical_issue->action_physical end_good Peak Shape Improved action_physical->end_good action_chemical ACTION: 1. Check for column overload (dilute sample). 2. Ensure sample solvent is weaker than mobile phase. chemical_issue->action_chemical action_chemical->end_good

References

Technical Support Center: Minimizing Matrix Effects in Nifurstyrenate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Nifurstyrenate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts. Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]

Q2: I am observing poor signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, poor signal intensity is a common symptom of ion suppression, a type of matrix effect.[3] Co-eluting substances from your sample can interfere with the ionization of this compound, leading to a reduced signal.[3] Other potential causes for weak signals include issues with mass spectrometer settings, mobile phase composition, or sample concentration being below the limit of detection.[4]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the response of this compound in a standard solution (solvent) to its response when spiked into a blank matrix sample that has already undergone the extraction process.[5] A significant difference between these two responses indicates the presence of ion suppression or enhancement.[5] Another qualitative technique is the post-column infusion method, which helps identify regions in your chromatogram where ion suppression is occurring.[5]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: The choice of sample preparation technique is critical for minimizing matrix effects. For complex matrices like animal tissues (muscle, liver) and fish, a multi-step approach involving extraction, defatting, and clean-up is highly effective.[6] A combination of ultrasound-assisted extraction with acetonitrile (B52724), defatting with n-hexane, and final clean-up with solid-phase extraction (SPE) using Oasis HLB cartridges has been shown to be successful for this compound analysis.[6] SPE is particularly effective at removing matrix components that can cause ion suppression.[7]

Q5: What type of internal standard should I use for this compound quantification?

A5: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound.[8][9] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they experience similar extraction recovery and matrix effects.[8] This allows for accurate correction of signal variations.[8] If a SIL-IS is unavailable, a structural analog can be used, but it should be chosen carefully to ensure it closely mimics the behavior of this compound during analysis.

Troubleshooting Guides

Problem 1: Low or Inconsistent this compound Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction For tissue samples, ensure thorough homogenization. An ultrasound-assisted extraction with acetonitrile is a proven method for this compound.[6]
Analyte Loss During Defatting If using a liquid-liquid extraction for defatting (e.g., with n-hexane), ensure proper phase separation and avoid aggressive shaking to prevent emulsion formation.[6]
Poor Retention on SPE Cartridge Ensure the SPE cartridge (e.g., Oasis HLB) is properly conditioned and equilibrated before loading the sample.[6] Check that the pH of the sample load solution is appropriate for optimal retention of this compound.
Incomplete Elution from SPE Cartridge Optimize the elution solvent. Ensure the solvent is strong enough to fully elute this compound from the SPE sorbent. Test different solvent compositions and volumes.
Problem 2: Significant Ion Suppression Observed
Possible Cause Troubleshooting Step
Co-elution with Matrix Components Modify the chromatographic conditions to better separate this compound from interfering compounds.[10] This can involve changing the gradient, mobile phase composition, or using a different analytical column.
Insufficient Sample Clean-up The sample preparation method is not adequately removing matrix interferences.[10] Implement a more rigorous clean-up step, such as Solid-Phase Extraction (SPE), which is highly effective.[6] For fatty matrices like fish and liver, a defatting step with n-hexane prior to SPE is recommended.[6]
High Salt Concentration High concentrations of salts from buffers or the sample itself can cause ion suppression.[11] If possible, reduce the salt concentration in the final extract or use a desalting step.
Phospholipid Contamination (in plasma) Phospholipids are a common source of ion suppression in plasma samples. Use a phospholipid removal plate or a specific SPE procedure designed to remove them.[12]

Below is a logical workflow for troubleshooting ion suppression issues.

Troubleshooting_Ion_Suppression Start Problem: Significant Ion Suppression Detected Check_Cleanup Is the sample clean-up sufficient? Start->Check_Cleanup Improve_Cleanup Implement/Optimize SPE or LLE. Add a defatting step for fatty matrices. Check_Cleanup->Improve_Cleanup No Check_Chromatography Are there co-eluting peaks with this compound? Check_Cleanup->Check_Chromatography Yes Improve_Cleanup->Check_Chromatography Modify_Chromatography Adjust gradient, mobile phase, or change column to improve separation. Check_Chromatography->Modify_Chromatography Yes Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Check_Chromatography->Check_IS No Modify_Chromatography->Check_IS Implement_IS Acquire and implement a SIL-IS to compensate for matrix effects. Check_IS->Implement_IS No Dilute_Sample Dilute sample to reduce matrix component concentration. (Note: May impact sensitivity) Check_IS->Dilute_Sample Yes End Problem Resolved Implement_IS->End Dilute_Sample->End

Caption: Troubleshooting workflow for ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Animal Tissue (Muscle, Liver)

This protocol is based on a validated method for the determination of Sodium this compound in swine, chicken, and fish tissues.[6]

1. Sample Homogenization:

  • Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Vortex for 1 minute to mix.

  • Perform ultrasound-assisted extraction for 15 minutes at room temperature.[6]

  • Centrifuge the sample at 8000 rpm for 10 minutes.

3. Supernatant Collection:

  • Carefully transfer the supernatant (the upper liquid layer) to a new centrifuge tube.

4. Defatting:

  • Add 10 mL of n-hexane (saturated with acetonitrile) to the supernatant.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Discard the upper n-hexane layer. Repeat this step for optimal fat removal.

5. Solid-Phase Extraction (SPE) Clean-up:

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[6]

  • Conditioning: Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Loading: Load the defatted extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with an appropriate volume of methanol or acetonitrile.

6. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

The following diagram illustrates the workflow for this sample preparation protocol.

Sample_Prep_Workflow Start Start: 2g Homogenized Tissue Extraction 1. Ultrasound-Assisted Extraction (Acetonitrile) Start->Extraction Centrifuge1 2. Centrifuge & Collect Supernatant Extraction->Centrifuge1 Defatting 3. Defatting Step (n-Hexane) Centrifuge1->Defatting SPE 4. Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) Defatting->SPE Evaporation 5. Evaporate Eluate SPE->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution End Inject into LC-MS/MS Reconstitution->End

Caption: Sample preparation workflow for this compound.

Quantitative Data Summary

The following table summarizes the performance of the described sample preparation and LC-MS/MS method for Sodium this compound in various food matrices.

Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Decision Limit (CCα) (µg/kg) Detection Capability (CCβ) (µg/kg)
Swine Muscle71-110Excellent0.09 - 0.260.33 - 0.97
Swine Liver71-110Excellent0.09 - 0.260.33 - 0.97
Chicken Muscle71-110Excellent0.09 - 0.260.33 - 0.97
Chicken Liver71-110Excellent0.09 - 0.260.33 - 0.97
Fish Muscle71-110Excellent0.09 - 0.260.33 - 0.97

Data sourced from a study on the determination of Sodium this compound residues in edible food.

References

Technical Support Center: Optimizing Nifurstyrenate Extraction from Fish Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of nifurstyrenate from fish feed.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from fish feed?

A1: Acetonitrile (B52724) is widely regarded as one of the most effective solvents for extracting a broad range of veterinary drugs, including this compound, from animal feed matrices. Its advantages include good extraction efficiency for polar compounds and effective protein precipitation. Methanol (B129727), sometimes acidified with acetic or formic acid, is also a viable option and has shown good recoveries for certain veterinary drugs. A mixture of methanol and acetonitrile can also be utilized.

Q2: How can I remove fats and other interfering substances from my fish feed extract?

A2: The high-fat content in fish feed can cause significant matrix effects. A common and effective method to remove lipids is through a defatting step using n-hexane. After the initial extraction with a solvent like acetonitrile, the extract can be washed with n-hexane to partition the fats into the hexane (B92381) layer, which is then discarded. Additionally, a clean-up step using Solid Phase Extraction (SPE) with cartridges like Oasis HLB is highly recommended to remove further interferences before instrumental analysis.[1][2]

Q3: What is Ultrasound-Assisted Extraction (UAE), and how can it improve my results?

A3: Ultrasound-Assisted Extraction (UAE) is a technique that uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which enhances solvent penetration into the sample matrix and facilitates the release of the target analyte. This can lead to higher extraction efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.

Q4: I am observing low and inconsistent recovery of this compound. What are the likely causes?

A4: Low and inconsistent recovery can stem from several factors:

  • Incomplete Extraction: The extraction solvent may not be efficiently penetrating the feed matrix. Consider optimizing the solvent-to-feed ratio, increasing extraction time, or employing a more vigorous extraction technique like UAE.

  • Matrix Effects: Co-extracted substances from the fish feed can interfere with the analytical signal, leading to suppression or enhancement. Implementing a robust clean-up procedure, such as SPE, is crucial.

  • Analyte Degradation: this compound may be sensitive to light or certain pH conditions. Ensure samples are processed under appropriate conditions to prevent degradation.

  • Improper Solvent pH: The pH of the extraction solvent can significantly impact the recovery of certain drugs. Experimenting with acidified or buffered extraction solutions may improve results.

Q5: How do I choose the right Solid Phase Extraction (SPE) cartridge for my application?

A5: The choice of SPE cartridge depends on the physicochemical properties of this compound and the nature of the interfering compounds in the fish feed matrix. For a broad range of veterinary drugs, polymeric reversed-phase sorbents like Oasis HLB are often effective. These sorbents have a high capacity for retaining a wide range of compounds and can be washed with different solvents to remove interferences. For more specific applications, other sorbents like C18 or ion-exchange cartridges may be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Recovery Inefficient extraction from the feed matrix.- Increase the solvent-to-feed ratio. - Employ Ultrasound-Assisted Extraction (UAE) or increase sonication time. - Ensure the fish feed is finely ground to increase surface area. - Consider using a stronger extraction solvent or a solvent mixture (e.g., acetonitrile/methanol).
Analyte loss during sample cleanup.- Optimize the SPE protocol. Ensure the conditioning, loading, washing, and elution steps are appropriate for this compound. - Check for analyte breakthrough in the wash steps of the SPE procedure. - Ensure complete elution of the analyte from the SPE cartridge by using an appropriate elution solvent and volume.
High Variability in Results Inconsistent sample homogenization.- Ensure the fish feed sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent extraction procedure.- Standardize all extraction parameters, including solvent volume, extraction time, and temperature. - Use an automated or semi-automated extraction system if available.
Matrix Interference in HPLC/LC-MS Analysis Insufficient cleanup of the extract.- Implement a defatting step with n-hexane.[1][2] - Utilize a more effective SPE cleanup method. Consider using a combination of sorbents if necessary. - For LC-MS analysis, consider using matrix-matched calibration standards to compensate for signal suppression or enhancement.
Co-elution of interfering compounds.- Optimize the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate this compound from interfering peaks.
Clogged HPLC Column or Instrument Contamination Particulate matter in the final extract.- Filter the final extract through a 0.22 µm syringe filter before injection.
High concentration of co-extracted matrix components.- Improve the sample cleanup procedure to remove more of the matrix.

Data Presentation

Table 1: Comparison of Extraction Solvents for Veterinary Drugs in Animal Feed

Solvent/Solvent Mixture Analyte Class Matrix Recovery (%) Reference
AcetonitrileNitrofuransFish Muscle71-110[1][2]
Methanol with 1% Acetic AcidVarious Veterinary DrugsPet Feed70.8-118.4[3]
Ethyl AcetateNitrofuransAnimal Feed-
Acetonitrile/Methanol/McIlvaine bufferMultiple AntibioticsAnimal FeedGood results for various classes

Note: Data for specific recovery of this compound from fish feed is limited. The table presents data for similar analytes and matrices to provide a general guideline.

Table 2: Effect of Ultrasound-Assisted Extraction (UAE) Parameters on Analyte Recovery

Parameter Condition 1 Recovery (%) Condition 2 Recovery (%) Reference
Sonication Time 10 min-20 min-
Temperature 25°C-40°C-
Solvent-to-Solid Ratio 5:1 mL/g-10:1 mL/g-

Note: This table is a template for experimental optimization. Specific values will depend on the experimental setup and the specific fish feed matrix.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction with Acetonitrile and SPE Cleanup

This protocol is a robust method for the extraction and cleanup of this compound from fish feed, incorporating defatting and solid-phase extraction.

  • Sample Preparation:

    • Grind the fish feed sample to a fine powder (e.g., using a coffee grinder or a laboratory mill).

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Defatting:

    • Add 10 mL of n-hexane to the supernatant.

    • Vortex for 1 minute to facilitate liquid-liquid extraction of fats.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Discard the upper n-hexane layer.

    • Repeat the n-hexane wash for highly fatty feeds.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Load the defatted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 3 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Grind Grind Fish Feed Weigh Weigh Sample Grind->Weigh Add_Solvent Add Acetonitrile Weigh->Add_Solvent Vortex_Mix Vortex Add_Solvent->Vortex_Mix Sonicate Ultrasound-Assisted Extraction Vortex_Mix->Sonicate Centrifuge_1 Centrifuge Sonicate->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant Defat Defat with n-hexane Collect_Supernatant->Defat SPE Solid-Phase Extraction (SPE) Defat->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Filter Filter Reconstitute->Filter Analyze HPLC / LC-MS Analysis Filter->Analyze

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Extraction Is Extraction Efficient? Start->Check_Extraction Optimize_Extraction Optimize Extraction: - Increase Solvent:Feed Ratio - Use/Optimize UAE - Finer Grinding Check_Extraction->Optimize_Extraction No Check_Cleanup Is Analyte Lost During Cleanup? Check_Extraction->Check_Cleanup Yes Optimize_Extraction->Check_Extraction Optimize_SPE Optimize SPE Protocol: - Check Wash Steps - Ensure Complete Elution Check_Cleanup->Optimize_SPE Yes Check_Degradation Is Analyte Degrading? Check_Cleanup->Check_Degradation No Optimize_SPE->Check_Cleanup Control_Conditions Control Light and pH Check_Degradation->Control_Conditions Yes Resolved Problem Resolved Check_Degradation->Resolved No Control_Conditions->Check_Degradation

References

Technical Support Center: Nifurstyrenate Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nifurstyrenate. The information provided is based on available scientific literature regarding nitrofuran antibiotics and general principles of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on the structure of this compound, which contains a nitrofuran ring, a vinyl group, and a carboxylic acid function, the following degradation pathways are likely under forced degradation conditions:

  • Hydrolysis: The ester or amide linkage (if present in a pro-drug form) and the vinyl group could be susceptible to hydrolysis under acidic, basic, or neutral conditions. The nitrofuran ring itself can also undergo cleavage.

  • Oxidation: The vinyl group and the furan (B31954) ring are potential sites for oxidative degradation.

  • Photolysis: The conjugated system in this compound suggests susceptibility to photodegradation upon exposure to UV or visible light, potentially leading to isomerization or cleavage of the molecule.

  • Thermal Degradation: High temperatures can lead to the cleavage of weaker bonds within the molecule.

Q2: I am not detecting any degradation of this compound in my stress studies. What could be the reason?

A2: There are several potential reasons for not observing degradation:

  • Inadequate Stress Conditions: The stress conditions (e.g., temperature, pH, concentration of oxidizing agent, light intensity) may not be harsh enough to induce degradation. It is recommended to follow ICH Q1A(R2) guidelines for stress testing.[1]

  • High Stability of the Molecule: this compound might be intrinsically stable under the applied conditions.

  • Analytical Method Not Stability-Indicating: The analytical method you are using may not be able to separate the degradation products from the parent drug. Method validation is crucial to ensure it is "stability-indicating."

Q3: My chromatogram shows several unexpected peaks after forced degradation. How can I identify these unknown degradation products?

A3: The identification and structural elucidation of unknown degradation products typically involve a combination of hyphenated analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products, which helps in proposing potential structures.[2][3][4]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the definitive structural elucidation of isolated degradation products.[5]

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC
Possible Cause Troubleshooting Step
Inappropriate column chemistry.Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) and manufacturers.
Mobile phase composition not optimized.- Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. - Modify the pH of the aqueous portion of the mobile phase. - Evaluate different buffer systems and concentrations.
Gradient elution profile is not optimal.- Adjust the gradient slope and time to improve the resolution between closely eluting peaks.
Inadequate detection wavelength.Use a photodiode array (PDA) detector to screen for the optimal wavelength where both the parent drug and all degradation products have adequate absorbance.
Issue 2: Inconsistent Results in Degradation Studies
Possible Cause Troubleshooting Step
Variability in stress conditions.- Ensure precise control of temperature, pH, and reagent concentrations. - Use a calibrated photostability chamber for light exposure studies.
Sample preparation inconsistency.- Standardize all sample preparation steps, including dilution and neutralization. - Ensure complete dissolution of the sample.
Instability of degradation products.- Analyze samples immediately after the stress period. - If necessary, store samples at low temperatures and protected from light before analysis.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[1][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period, monitoring the degradation.

  • Photolytic Degradation:

    • Expose the this compound solution (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Heat a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a specified duration.

    • Dissolve the sample in a suitable solvent for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: LC-MS/MS for Identification of Degradation Products

This protocol provides a general approach for the identification of this compound degradation products using LC-MS/MS.[2][3]

  • Chromatographic Separation:

    • Use a reversed-phase HPLC column (e.g., C18, 100 x 4.6 mm, 5 µm).

    • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • The gradient can be optimized to achieve good separation of the degradation products.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Acquire full scan mass spectra to determine the molecular weights of the parent drug and its degradation products.

    • Perform tandem MS (MS/MS) experiments on the detected degradation product ions to obtain fragmentation patterns.

  • Data Analysis:

    • Propose structures for the degradation products based on their molecular weights and fragmentation patterns.

    • Compare the fragmentation of the degradation products with that of the parent drug to identify the modified parts of the molecule.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Forced Degradation

Stress ConditionDuration (hours)This compound Assay (%)Total Impurities (%)
0.1 M HCl (60°C)885.214.8
0.1 M NaOH (60°C)478.521.5
3% H₂O₂ (RT)2490.19.9
Photolysis2492.57.5
Thermal (80°C)4895.34.7

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis & Identification A This compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (e.g., 80°C, solid) A->F G Sample Preparation (Neutralization, Dilution) B->G C->G D->G E->G F->G H Stability-Indicating HPLC-UV/PDA G->H I LC-MS/MS Analysis H->I J Isolation of Major Degradants I->J L Structure Elucidation I->L K NMR Spectroscopy J->K K->L

Caption: Workflow for forced degradation and identification of this compound degradation products.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Drug This compound Degradation Forced Degradation Study Drug->Degradation Stress Stress Conditions (Acid, Base, Oxidative, Light, Heat) Stress->Degradation Products Degradation Products Degradation->Products Method Stability-Indicating Analytical Method Products->Method Pathway Degradation Pathway Elucidation Products->Pathway

Caption: Logical relationship of inputs and outputs in a this compound degradation study.

References

Technical Support Center: Addressing Bacterial Resistance to Nifurstyrenate in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving bacterial resistance to Nifurstyrenate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how do bacteria develop resistance?

This compound, a nitrofuran antimicrobial agent, exerts its antibacterial effect through a process of reductive activation.[1] Within the bacterial cell, the nitro group of this compound is reduced by nitroreductase enzymes, generating highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, ultimately leading to cell death.

Bacterial resistance to this compound and other nitrofurans primarily arises from mutations in the genes encoding these nitroreductases, most notably nfsA and nfsB.[2][3] These mutations can lead to the production of non-functional or less efficient enzymes, preventing the activation of the drug and thus conferring resistance. Inactivation of nfsA is often the first step in developing resistance, with subsequent mutations in nfsB leading to higher levels of resistance.[2][3]

Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent. What are the potential causes?

Inconsistent MIC values can stem from several factors related to the experimental setup. It is crucial to adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility. Common sources of error include:

  • Inoculum Preparation: Incorrect inoculum density is a frequent cause of variability. Ensure the bacterial suspension is standardized to the recommended McFarland standard (typically 0.5).[4]

  • Media Quality: The composition of the culture medium, including pH and cation concentrations, can influence the activity of the antibiotic. Use of appropriate, quality-controlled media like Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) is essential.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, MIC results. Ensure consistent and appropriate incubation conditions for the specific bacterial species being tested.

  • This compound Solution: Improper preparation or storage of this compound stock solutions can lead to degradation of the compound. Prepare fresh solutions and store them appropriately.

Q3: My quality control (QC) strain is showing out-of-range MIC values for this compound. What should I do?

Out-of-range QC results indicate a potential systemic issue with your testing procedure. Do not report any experimental results until the issue is resolved. A systematic investigation should be conducted:

  • Verify the QC Strain: Ensure the correct QC strain was used and that it has been stored and subcultured appropriately.

  • Check Reagents: Scrutinize all reagents, including the this compound stock solution, media, and any supplements, for proper preparation, storage, and expiration dates.

  • Review Technique: Carefully review the entire experimental protocol, from inoculum preparation to plate reading, to identify any deviations from the standard procedure.

  • Repeat the Test: If the cause is not immediately apparent, repeat the QC test with fresh reagents and a freshly prepared inoculum.

If the issue persists, it may be necessary to test a new lot of media or antibiotic, or to have your equipment (e.g., pipettes, incubator) calibrated.

Troubleshooting Guides

Issue 1: Unexpected Resistance to this compound in a Previously Susceptible Isolate
Possible Cause Troubleshooting Steps
Spontaneous Mutation 1. Re-isolate a single colony from the original culture and repeat the susceptibility test. 2. Perform molecular analysis (e.g., PCR and sequencing) of the nfsA and nfsB genes to screen for mutations.
Contamination 1. Perform a Gram stain and streak the culture on a selective agar plate to check for purity. 2. If contamination is detected, use a pure, single-colony isolate for subsequent experiments.
Plasmid-Mediated Resistance Although less common for nitrofurans, consider the possibility of acquired resistance. Perform plasmid extraction and analysis if other causes are ruled out.
Issue 2: No Growth or Poor Growth in Control Wells/Plates
Possible Cause Troubleshooting Steps
Inoculum Viability 1. Check the viability of the bacterial stock by plating on a non-selective agar medium. 2. Ensure the inoculum was prepared from a fresh (18-24 hour) culture.
Media Preparation 1. Verify that the correct media was used and prepared according to the manufacturer's instructions. 2. Check the pH of the media.
Incubation Conditions 1. Confirm that the incubator is set to the correct temperature and atmospheric conditions for the specific organism.

Quantitative Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for Nitrofurantoin (B1679001), a closely related nitrofuran, against Escherichia coli isolates with different nfsA and nfsB mutation statuses. This data can serve as a reference for expected changes in susceptibility with the emergence of resistance mutations.

Bacterial StrainnfsA StatusnfsB StatusNitrofurantoin MIC (µg/mL)Susceptibility
Wild-TypeIntactIntact≤ 16Susceptible
Mutant 1MutationIntact32 - 64Intermediate
Mutant 2DeletionIntact64Intermediate
Mutant 3MutationMutation≥ 128Resistant
Mutant 4DeletionDeletion≥ 128Resistant

Note: This table is a composite based on data for Nitrofurantoin and is intended for illustrative purposes. Actual this compound MIC values may vary depending on the bacterial species and specific mutations.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (18-24 hours)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution. Further dilute in CAMHB to create a working stock.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working stock in CAMHB to achieve the desired concentration range.

  • Prepare Inoculum: From a fresh bacterial culture, prepare a suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).

Visualizations

This compound Mechanism of Action and Resistance Pathway

G cluster_cell Bacterial Cell cluster_activation Drug Activation cluster_damage Cellular Damage cluster_resistance Resistance Mechanism Nifurstyrenate_ext This compound (extracellular) Nifurstyrenate_int This compound (intracellular) Nifurstyrenate_ext->Nifurstyrenate_int Uptake Nitroreductases Nitroreductases (NfsA, NfsB) Nifurstyrenate_int->Nitroreductases Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Reduction DNA DNA Damage Reactive_Intermediates->DNA Proteins Protein Damage Reactive_Intermediates->Proteins Cell_Death Cell Death DNA->Cell_Death Proteins->Cell_Death Mutation Mutations in nfsA/nfsB Inactive_Enzyme Inactive/Inefficient Nitroreductases Mutation->Inactive_Enzyme Inactive_Enzyme->Nitroreductases Inhibits activation

Caption: this compound activation and resistance pathway.

Troubleshooting Workflow for Inconsistent MIC Results

G Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Preparation (McFarland Standard) Start->Check_Inoculum Check_Media Assess Media Quality (pH, correct type) Start->Check_Media Check_Antibiotic Inspect this compound Solution (fresh, proper storage) Start->Check_Antibiotic Check_Incubation Confirm Incubation Conditions (time, temperature) Start->Check_Incubation Review_Protocol Review Entire Protocol for Deviations Check_Inoculum->Review_Protocol Check_Media->Review_Protocol Check_Antibiotic->Review_Protocol Check_Incubation->Review_Protocol Repeat_Test Repeat Experiment with Fresh Reagents Review_Protocol->Repeat_Test No obvious errors Further_Troubleshooting Further Troubleshooting Required (e.g., equipment calibration) Review_Protocol->Further_Troubleshooting Errors identified and corrected, but problem persists Consistent_Results Consistent Results Obtained Repeat_Test->Consistent_Results Success Repeat_Test->Further_Troubleshooting Failure

Caption: Workflow for troubleshooting inconsistent MIC results.

Logical Relationship of this compound Resistance Development

G Susceptible Susceptible Bacterium (Wild-type nfsA, nfsB) Intermediate Intermediate Resistance (nfsA mutation) Susceptible->Intermediate Selective Pressure (this compound exposure) Resistant High-Level Resistance (nfsA and nfsB mutations) Intermediate->Resistant Continued Selective Pressure

Caption: Stepwise development of this compound resistance.

References

Technical Support Center: Enhancing Nifurstyrenate Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nifurstyrenate detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The most common methods for detecting this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunochromatographic assays, such as lateral flow immunoassay (LFIA) test strips.[1][2] LC-MS/MS is a highly sensitive and specific method suitable for quantitative analysis in various matrices like animal tissues.[1] Immunochromatographic assays are rapid, cost-effective screening methods ideal for on-site testing.[2][3]

Q2: How can I improve the sensitivity of my this compound detection?

A2: To enhance sensitivity, consider the following:

  • Sample Preparation: Optimize your extraction and clean-up procedures to minimize matrix effects. Techniques like ultrasound-assisted extraction and solid-phase extraction (SPE) can improve recovery rates.[1][4]

  • For Immunoassays: Adjust the concentration of the coating antigen and the colloidal-gold-labeled monoclonal antibody (mAb) to achieve optimal signal intensity.[2]

  • For LC-MS/MS: Utilize multiple reaction monitoring (MRM) for specific and sensitive detection.[1][4] Employing a derivatization agent can also enhance ionization efficiency.[5]

Q3: What is the expected limit of detection (LOD) for this compound?

A3: The limit of detection varies depending on the method and the sample matrix. For LC-MS/MS analysis in food matrices, the detection capability (CCβ) can range from 0.33 to 0.97 μg/kg.[1] For immunochromatographic strip tests, the cut-off limit can be as low as 5 ng/mL in buffer and 10 ng/mL in fish samples.[2][6]

Q4: How does the sample matrix affect this compound detection?

A4: The sample matrix, which includes all components other than the analyte, can significantly impact the accuracy and sensitivity of detection. Matrix components can cause signal suppression or enhancement in LC-MS/MS, leading to inaccurate quantification.[7][8] In immunoassays, substances like proteins and fats in fish tissue can interfere with the assay, necessitating thorough sample preparation to minimize these effects.[2]

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis

Possible Causes:

  • Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.

  • Instrumental Issues: The mass spectrometer may not be properly calibrated or the settings may not be optimized.

  • Analyte Degradation: this compound may have degraded during sample preparation or storage.

Solutions:

  • Optimize Extraction: Use ultrasound-assisted extraction with a suitable solvent like acetonitrile (B52724).[1]

  • Improve Clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[1][4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[8][9]

  • Check Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running system suitability tests.

  • Investigate Analyte Stability: Review your sample handling and storage procedures to prevent degradation.

Issue 2: Inconsistent or False Results with Immunochromatographic Strips

Possible Causes:

  • Incorrect Sample Preparation: Residual matrix components can interfere with the antigen-antibody reaction.

  • Suboptimal Reagent Concentrations: The concentrations of the coating antigen or the gold-labeled antibody may not be optimal for the specific sample type.[2]

  • Invalid Test: The control line does not appear, indicating a problem with the strip or the procedure.[2]

Solutions:

  • Refine Sample Preparation: Ensure the sample extract is clear and free of particulates. Centrifugation and filtration are critical steps.[3]

  • Optimize Assay Conditions: Experiment with different concentrations of the coating antigen and the labeled antibody to find the optimal ratio for your specific application.[2]

  • Follow Protocol Carefully: Adhere strictly to the manufacturer's instructions for the test strip. If the control line fails to appear, the test is invalid and should be repeated with a new strip.[2]

Data Presentation

Table 1: Comparison of this compound Detection Methods

ParameterLC-MS/MSImmunochromatographic Strip Test
Principle Chromatographic separation followed by mass analysisAntigen-antibody reaction on a nitrocellulose membrane
Detection Capability (CCβ) 0.33 - 0.97 µg/kg in tissues[1]N/A
Cut-off Value N/A5 ng/mL (in PBS), 10 ng/mL (in fish)[2][6]
Analysis Time Longer, requires instrumentationRapid, results within 5-10 minutes[2]
Application Confirmatory, quantitative analysisScreening, on-site detection
Sample Preparation Ultrasound-assisted extraction, defatting, SPE clean-up[1]Ultrasonic bath extraction, centrifugation, filtration[3]

Experimental Protocols

Protocol 1: this compound Detection by LC-MS/MS

This protocol is based on the method described for the determination of this compound residues in edible food.[1]

  • Sample Preparation:

    • Homogenize 2g of the tissue sample.

    • Perform ultrasound-assisted extraction with acetonitrile.

    • Defat the extract with n-hexane.

    • Perform a final clean-up using solid-phase extraction (SPE) on Oasis HLB cartridges.[1]

  • LC Separation:

    • Inject the cleaned extract into a liquid chromatograph.

    • Use a suitable C18 column.

    • Employ a gradient elution program with a mobile phase consisting of acetonitrile and water.

  • MS/MS Detection:

    • Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • For this compound, use a negative scan mode and acquire at least two diagnostic product ions.[1]

Protocol 2: this compound Detection by Immunochromatographic Strip Test

This protocol is adapted from the development of a rapid strip test for this compound in fish.[2][3]

  • Sample Preparation:

    • Homogenize the fish tissue sample.

    • Perform ultrasonic bath extraction with acetonitrile.

    • Centrifuge the extract at 8000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter.

    • Dry the filtrate under a stream of nitrogen at 60°C and re-suspend the residue in buffer.[3]

  • Assay Procedure:

    • Apply the prepared sample to the sample pad of the immunochromatographic strip.

    • Allow the sample to migrate along the strip.

    • Read the results visually within 5-10 minutes.[2]

  • Interpretation of Results:

    • Negative: Both the test line and the control line appear.

    • Positive: Only the control line appears.

    • Invalid: The control line does not appear.[2]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Ultrasound-Assisted Extraction (Acetonitrile) Homogenization->Extraction Defatting Defatting (n-hexane) Extraction->Defatting SPE Solid-Phase Extraction (SPE) Clean-up Defatting->SPE LC LC Separation SPE->LC Cleaned Extract MSMS MS/MS Detection (MRM Mode) LC->MSMS Data Results MSMS->Data Data Acquisition

Caption: Workflow for this compound Detection by LC-MS/MS.

Experimental_Workflow_Immunoassay cluster_sample_prep Sample Preparation cluster_assay Assay Sample Fish Sample Extraction Ultrasonic Bath Extraction (Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Drying Drying & Re-suspension Filtration->Drying Strip Apply to Strip Drying->Strip Prepared Sample Incubation Incubate (5-10 min) Strip->Incubation Read Read Results Incubation->Read Interpretation Interpretation Read->Interpretation Interpret Results

Caption: Workflow for this compound Detection by Immunochromatographic Strip Test.

Troubleshooting_Logic cluster_lcms LC-MS/MS Troubleshooting cluster_immunoassay Immunoassay Troubleshooting Start Low/Inconsistent Signal Method Detection Method? Start->Method LCMS LC-MS/MS Method->LCMS LC-MS/MS Immunoassay Immunoassay Method->Immunoassay Immunoassay CheckExtraction Optimize Extraction/Clean-up LCMS->CheckExtraction CheckSamplePrep Refine Sample Preparation Immunoassay->CheckSamplePrep CheckMatrix Use Matrix-Matched Standards CheckExtraction->CheckMatrix CheckInstrument Verify Instrument Performance CheckMatrix->CheckInstrument End Improved Sensitivity CheckInstrument->End CheckReagents Optimize Reagent Concentrations CheckSamplePrep->CheckReagents CheckProcedure Verify Test Procedure CheckReagents->CheckProcedure CheckProcedure->End

Caption: Troubleshooting Logic for Enhancing Detection Sensitivity.

References

Nifurstyrenate stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of nifurstyrenate under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, sodium this compound should be stored at temperatures between 2°C and 10°C.[1] It is also crucial to protect it from light and moisture.

Q2: How do temperature and humidity affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a nitrofuran structure, like this compound, are often susceptible to photodegradation. It is recommended to store this compound protected from light. Photostability studies should be conducted according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q4: What are the expected degradation pathways for this compound?

A4: this compound can undergo degradation through several pathways, including:

  • Hydrolysis: The stability of this compound is influenced by pH. Hydrolysis may occur, especially under acidic or alkaline conditions, potentially cleaving parts of the molecule.

  • Oxidation: The molecule is susceptible to oxidation, which can alter its chemical structure and lead to the formation of various derivatives.[1]

  • Reduction: The nitro group in the furan (B31954) ring can be reduced to form different products.[1]

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to degradation.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: Stability-indicating analytical methods are essential for accurately quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and commonly used techniques for the analysis of this compound and its potential degradation products. These methods can separate the parent compound from any impurities and degradation products, allowing for their individual quantification.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed During Storage
  • Potential Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Verify that the storage temperature is consistently maintained between 2°C and 10°C.

    • Ensure that the container is tightly sealed to protect from moisture.

    • Confirm that the storage location is dark or that an opaque container is used to protect the substance from light.

Issue 2: Inconsistent Results in Stability Studies
  • Potential Cause: Issues with the analytical method or experimental setup.

  • Troubleshooting Steps:

    • Method Validation: Ensure the analytical method is properly validated and demonstrated to be stability-indicating. This includes specificity, linearity, accuracy, precision, and robustness.

    • Sample Preparation: Review the sample preparation procedure for consistency. Ensure complete dissolution and avoid conditions that could cause degradation during preparation.

    • Control Samples: Always include control samples (stored under ideal conditions) in each analytical run to monitor the baseline stability of the compound.

    • Forced Degradation: If not already performed, conduct forced degradation studies (see experimental protocols below) to understand the degradation profile and ensure the analytical method can separate all significant degradation products from the parent peak.

Issue 3: Appearance of Unknown Peaks in Chromatograms
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to check the peak purity of the this compound peak.

    • Mass Spectrometry: Employ LC-MS/MS to identify the mass of the unknown peaks. This information is crucial for elucidating the structure of the degradation products.

    • Review Degradation Pathways: Compare the masses of the unknown peaks with potential degradation products that could be formed through hydrolysis, oxidation, or reduction of the this compound molecule.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound stability studies. Researchers should populate these tables with their experimental data.

Table 1: Stability of this compound under Different Temperature and Humidity Conditions

Storage ConditionTime Point% this compound RemainingAppearance of Degradation Products (% Area)
2-8°C (Control)0
1 month
3 months
6 months
25°C / 60% RH0
1 month
3 months
6 months
40°C / 75% RH0
1 month
3 months
6 months

Table 2: Photostability of this compound

Exposure ConditionTime Point% this compound RemainingAppearance of Degradation Products (% Area)
Control (Dark)0
24 hours
1.2 million lux hours / 200 watt-hours/m²0
24 hours

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for the accurate assessment of this compound stability. The following is a general protocol that should be optimized and validated for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to a range where this compound is stable).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: Controlled, typically around 25-30°C.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to confirm that the analytical method is stability-indicating.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.

For each condition, samples should be taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results This compound This compound Stock Solution Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photodegradation This compound->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Data Quantitative Data (Tables) HPLC->Data Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for Forced Degradation Studies of this compound.

Troubleshooting_Flowchart start Inconsistent Stability Results check_method Is the analytical method validated as stability-indicating? start->check_method validate_method Validate method per ICH Q2(R1) check_method->validate_method No check_storage Are storage conditions appropriate and controlled? check_method->check_storage Yes validate_method->check_storage correct_storage Store at 2-10°C, protected from light and moisture check_storage->correct_storage No check_prep Is sample preparation consistent? check_storage->check_prep Yes correct_storage->check_prep standardize_prep Standardize sample preparation protocol check_prep->standardize_prep No reanalyze Re-analyze samples check_prep->reanalyze Yes standardize_prep->reanalyze

Caption: Troubleshooting Inconsistent this compound Stability Results.

References

Cross-reactivity issues in Nifurstyrenate immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nifurstyrenate immunoassays. The information is presented in a question-and-answer format to directly address common issues, particularly those related to cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound detection?

A1: A competitive immunoassay for this compound operates on the principle of competition for a limited number of antibody binding sites. In this format, free this compound in a sample competes with a labeled this compound conjugate (e.g., enzyme-labeled) for binding to a specific anti-nifurstyrenate antibody that is typically immobilized on a solid phase (like a microplate well). The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A lower signal from the labeled conjugate indicates a higher concentration of this compound in the sample.

G cluster_0 Low this compound in Sample cluster_1 High this compound in Sample Ab Anti-Nifurstyrenate Antibody (Immobilized) Signal_high High Signal Ab->Signal_high Generates Nfs_low This compound (from sample) Nfs_low->Ab Binds Nfs_labeled_low Labeled this compound Nfs_labeled_low->Ab Binds Ab2 Anti-Nifurstyrenate Antibody (Immobilized) Signal_low Low Signal Ab2->Signal_low Generates Nfs_high This compound (from sample) Nfs_high->Ab2 Outcompetes Nfs_labeled_high Labeled this compound Nfs_labeled_high->Ab2 Less Binding

Principle of a Competitive this compound Immunoassay.

Q2: My negative controls show a high background signal. What are the possible causes and solutions?

A2: High background in negative controls can be caused by several factors:

  • Insufficient Washing: Residual unbound antibody-enzyme conjugate can lead to a high background. Ensure thorough washing between steps, with an adequate volume of wash buffer and sufficient soaking time.[1][2]

  • Contaminated Reagents or Buffers: Microbial or chemical contamination of buffers, substrate, or wash solutions can cause non-specific signal generation.[1] Always use fresh, high-quality reagents and sterile containers.

  • Inadequate Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of the antibody. Increase the blocking time or try a different blocking agent (e.g., a higher concentration of BSA or a different protein blocker).[3]

  • Cross-Contamination: Pipetting errors can lead to cross-contamination between wells. Use fresh pipette tips for each sample and reagent.[4]

Q3: I am observing poor reproducibility between duplicate samples. What should I check?

A3: Poor reproducibility, or high coefficient of variation (%CV) between duplicates, is often due to technical errors:

  • Pipetting Inaccuracy: Inconsistent pipetting volumes for samples, standards, or reagents is a common cause. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inadequate Mixing: Ensure all solutions (samples, standards, and reagents) are thoroughly mixed before being added to the wells.

  • Plate Washing Inconsistency: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.[2]

  • "Edge Effects": Wells at the edge of the plate can experience temperature variations or evaporation, leading to inconsistent results. Avoid using the outer wells or ensure the plate is properly sealed during incubations.

Troubleshooting Guide: Cross-Reactivity Issues

Cross-reactivity occurs when the antibody in the immunoassay binds to substances other than this compound, leading to inaccurate (typically false-positive) results. This is a significant concern for this compound assays due to its structural similarity to other nitrofuran antibiotics and its metabolites.[5]

Q4: Which substances are likely to cross-react in a this compound immunoassay?

A4: The primary candidates for cross-reactivity are other nitrofuran antibiotics and the metabolites of this compound. Due to the shared 5-nitrofuran ring structure, antibodies developed against one nitrofuran may recognize others.[6]

Potential Cross-Reactants:

  • Other Nitrofuran Antibiotics:

    • Furazolidone

    • Furaltadone

    • Nitrofurantoin

    • Nitrofurazone

  • This compound Metabolites: The metabolism of this compound involves the reduction of the nitro group and modifications to the side chain. Identified metabolites in animal and fish models include:

    • 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone)

    • 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentanone (cyano-pentanone)

    • 1-(p-carboxyphenyl)-5-cyano-3-pentanone

    • 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene (cyano-pentenol)

    • 1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol)

    • beta-(acetamido-2-furyl)-p-carboxystyrene (acetamidofuran)

G cluster_metabolites Metabolites NFS This compound CPCP Cyano-pentadienone NFS->CPCP Metabolism CPPone Cyano-pentanone NFS->CPPone Metabolism AFCS Acetamidofuran NFS->AFCS Metabolism CPPol Cyano-pentenol CPPone->CPPol Further Metabolism CPone Cyano-pentanone CPol Cyano-pentanol CPone->CPol Further Metabolism

Simplified Metabolic Pathway of this compound.

Q5: How can I determine if my assay is affected by cross-reactivity?

A5: A systematic cross-reactivity assessment is required. This involves testing the response of the immunoassay to potential cross-reactants at various concentrations and comparing it to the response of the target analyte (this compound).

Illustrative Cross-Reactivity Data:

The following table is an example of how cross-reactivity data for a this compound immunoassay might be presented. The values are illustrative and based on known cross-reactivity patterns in other nitrofuran immunoassays. Actual values must be determined experimentally for your specific antibody and assay conditions.

CompoundChemical ClassIllustrative Cross-Reactivity (%)
This compound Target Analyte 100
FurazolidoneNitrofuran Antibiotic5-15
FuraltadoneNitrofuran Antibiotic2-10
NitrofurantoinNitrofuran Antibiotic< 1
NitrofurazoneNitrofuran Antibiotic< 1
Cyano-pentanoneThis compound Metabolite20-40
AcetamidofuranThis compound Metabolite5-10
TetracyclineTetracycline Antibiotic< 0.1
SulfamethazineSulfa Antibiotic< 0.1

Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100.

Q6: What should I do if I suspect cross-reactivity is affecting my results?

A6: If you suspect cross-reactivity, follow this troubleshooting workflow:

G start Suspected Cross-Reactivity (e.g., False Positives) step1 Identify Potential Cross-Reactants (Other Nitrofurans, Metabolites) start->step1 step2 Perform Cross-Reactivity Testing (see Protocol) step1->step2 decision Significant Cross-Reactivity Detected? step2->decision step3a Optimize Assay Conditions (e.g., Antibody Dilution, Incubation Times) decision->step3a Yes step4 Confirm Results with a Different Method (e.g., LC-MS/MS) decision->step4 No step3b Implement Sample Cleanup Procedures to Remove Interfering Substances step3a->step3b step3b->step4 end Accurate Results step4->end

Troubleshooting Workflow for Cross-Reactivity.

Experimental Protocols

Protocol 1: General Competitive ELISA for this compound

This protocol provides a general framework for a competitive ELISA. Optimal concentrations, incubation times, and temperatures should be determined empirically.

  • Coating: Coat the wells of a microplate with an anti-nifurstyrenate antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add this compound standards or samples to the wells, followed immediately by the addition of a this compound-enzyme conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Assessment of Cross-Reactivity

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and each potential cross-reactant in a suitable solvent (e.g., DMSO or ethanol).

  • Create Dilution Series: For each compound, prepare a series of dilutions in the assay buffer. The concentration range should be wide enough to generate a full inhibition curve, if possible.

  • Perform Competitive ELISA: Run a competitive ELISA as described in Protocol 1, using the dilution series of each compound in place of the this compound standards. Include a standard curve for this compound on the same plate for reference.

  • Determine IC50 Values: For each compound, plot the percentage of inhibition versus the logarithm of the compound's concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Calculate Percent Cross-Reactivity: Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Sodium Nifurstyrenate, a nitrofuran antibiotic primarily used in aquaculture. We will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an immunochromatographic screening method, presenting their performance data, experimental protocols, and underlying principles.

Introduction to this compound and its Analysis

Sodium this compound is a synthetic antibacterial agent effective against a range of aquatic pathogens. Its use is regulated due to potential human health risks, making sensitive and accurate quantification in various matrices, such as fish tissue and serum, crucial for food safety and pharmacokinetic studies. The selection of an appropriate analytical method depends on factors like required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine screening vs. confirmatory analysis).

Mechanism of Action of this compound

This compound, like other nitrofurans, acts as a prodrug. Its antibacterial effect is initiated by the enzymatic reduction of its nitro group within the bacterial cell. This process, catalyzed by bacterial nitroreductases, generates highly reactive intermediates. These intermediates can then bind to and damage bacterial DNA, ribosomes, and other macromolecules, ultimately leading to cell death.[1][2]

G cluster_bacterium Bacterial Cell cluster_targets Cellular Targets This compound This compound (Prodrug) Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Enters cell & is reduced by ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamino) Nitroreductases->ReactiveIntermediates Generates DNA DNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Macromolecules Other Macromolecules ReactiveIntermediates->Macromolecules Damage CellDeath Cell Death ReactiveIntermediates->CellDeath Inhibition of cellular processes leads to

Caption: Mechanism of action of this compound.

Comparative Analysis of Analytical Methods

The following tables summarize the validation parameters for the different methods used for this compound quantification.

Table 1: Performance Comparison of HPLC and LC-MS/MS Methods
ParameterHPLCLC-MS/MS
Linearity Range 2.5 ng to 1000 ngNot explicitly stated, but excellent linearity reported
Recovery 90-98% in various tissues71-110% in muscle and liver
Limit of Detection (LOD) 0.05 µg/mL (serum, muscle, liver, kidney)Not explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Precision (RSD) Not explicitly statedExcellent
Detection Method UV (420 nm)Multiple Reaction Monitoring (MRM)
Selectivity LowerHigher
Primary Use Quantification in biological matricesResidue analysis in food products
Table 2: Performance of Immunochromatographic Strip Test
ParameterValue
Cut-off Limit (PBS) 5 ng/mL
Cut-off Limit (Fish Matrix) 10 ng/mL
Analysis Time ~5 minutes
Primary Use Rapid on-site screening

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying this compound in biological fluids like serum.

  • Sample Preparation:

    • Extract this compound from the serum sample (100 µL) using acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: 50 mM potassium phthalate (B1215562) (pH 4)-acetonitrile (40:60).

    • Detection: UV at 420 nm.

  • Quantification:

    • A linear relationship between the peak area and the amount of this compound is used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for residue analysis in food matrices like fish and swine tissue.[1]

  • Sample Preparation:

    • Extraction: Ultrasound-assisted extraction with acetonitrile.[1]

    • Defatting: n-hexane wash.[1]

    • Clean-up: Solid Phase Extraction (SPE) on Oasis HLB cartridges.[1]

  • LC-MS/MS Conditions:

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • Ionization Mode: Negative scan mode for this compound.[1]

  • Validation Parameters:

    • Decision Limit (CCα): 0.09-0.26 µg/kg.[1]

    • Detection Capability (CCβ): 0.33-0.97 µg/kg.[1]

Immunochromatographic Strip Test

This method provides a rapid and simple screening for the presence of this compound in fish.

  • Sample Preparation:

    • Ultrasonic bath extraction with acetonitrile.

    • Centrifugation at 8000 rpm for 10 minutes.

    • Filtration through a 0.22 µm membrane filter.

    • Drying under nitrogen and re-suspension.

  • Assay Procedure:

    • The test strip, containing a test line (NFS-ovalbumin antigen) and a control line (goat anti-mouse IgG antibody), is immersed in the prepared sample.

    • The result is visually interpreted within 5 minutes based on the presence or absence of the test line.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. Key parameters are evaluated to demonstrate the method's reliability, accuracy, and precision.

G start Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness report Validation Report robustness->report end Method Implementation report->end

References

Cross-Resistance Between Nifurstyrenate and Other Antimicrobials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance in aquaculture, a thorough understanding of cross-resistance patterns is paramount for sustainable and effective disease management. This guide provides a comparative analysis of the cross-resistance between sodium nifurstyrenate, a nitrofuran antibiotic widely used in veterinary medicine, and other key antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for resistance testing, and an exploration of the underlying molecular mechanisms.

Executive Summary

This compound, like other nitrofurans, exerts its antimicrobial effect through the enzymatic reduction of its nitro group within bacterial cells, leading to the formation of highly reactive intermediates that damage bacterial DNA and proteins.[1] Resistance to this class of drugs is often linked to alterations in the activity of nitroreductase enzymes. The potential for cross-resistance with other antimicrobial classes is a critical consideration for treatment strategies in aquaculture, where a limited number of approved drugs are available. This guide examines the existing evidence for cross-resistance between this compound and other commonly used antimicrobials, such as quinolones and phenicols, and provides detailed protocols for further investigation.

Quantitative Data on Antimicrobial Susceptibility

While direct comparative studies on this compound cross-resistance are limited, minimum inhibitory concentration (MIC) data for various antimicrobials against common fish pathogens provide a baseline for assessing potential overlaps in resistance. The following tables summarize MIC distributions for relevant antimicrobials against key aquatic pathogens.

Table 1: MIC Distribution of Selected Antimicrobials against Aeromonas spp. [2][3]

Antimicrobial AgentConcentration Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Oxolinic Acid0.016–640.258
Flumequine0.016–2560.532
Enrofloxacin0.016–640.1252
Oxytetracycline (B609801)0.016–512164
Florfenicol (B1672845)0.25–3214
Trimethoprim-sulfamethoxazole0.015/0.3–64/12160.25/4.754/76

Table 2: MIC Distribution of Selected Antimicrobials against Vibrio anguillarum

Antimicrobial AgentConcentration Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Oxolinic Acid0.015-40.120.5
Florfenicol0.12-812

Note: Data for this compound is not available in these specific comparative studies and requires further investigation.

Mechanisms of Cross-Resistance

The primary mechanism of resistance to nitrofurans involves the decreased activity of bacterial nitroreductases, which are essential for activating the drug. Cross-resistance to other antimicrobial classes can occur through several mechanisms:

  • Multi-drug Efflux Pumps: These pumps can expel a broad range of unrelated antibiotics from the bacterial cell, conferring resistance to multiple drug classes simultaneously. Overexpression of efflux pumps is a common mechanism of resistance in aquatic pathogens.

  • Alterations in Outer Membrane Proteins: Changes in the structure or expression of outer membrane proteins can reduce the uptake of multiple antimicrobial agents, leading to decreased susceptibility. Studies have shown that mutants of Aeromonas salmonicida resistant to oxytetracycline also exhibit decreased susceptibility to the quinolone oxolinic acid, a phenomenon linked to alterations in outer membrane proteins.[4][5]

  • Transferable Resistance Plasmids: Plasmids can carry genes conferring resistance to multiple classes of antibiotics. The presence of genes for resistance to nitrofurans, quinolones, and other drugs on the same plasmid can lead to the co-selection and spread of multi-drug resistance.[6][7][8] For instance, plasmid-mediated quinolone resistance (PMQR) genes are known to be transferable among enteric bacteria from various sources, including aquatic environments.[1][9]

Experimental Protocols

To facilitate further research into the cross-resistance of this compound, a detailed protocol for determining Minimum Inhibitory Concentrations (MICs) using the broth microdilution method is provided below. This method can be adapted to perform cross-resistance studies by testing isolates with reduced susceptibility to this compound against a panel of other antimicrobials.

Protocol: Broth Microdilution Assay for Cross-Resistance Testing

This protocol is adapted from standardized methods for antimicrobial susceptibility testing of aquatic bacteria.[10][11]

1. Preparation of Materials:

  • Bacterial isolates to be tested
  • This compound and other antimicrobial agents of interest
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • 96-well microtiter plates
  • Spectrophotometer
  • Incubator

2. Inoculum Preparation:

  • Culture the bacterial isolate overnight in a suitable broth medium.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antimicrobial Dilutions:

  • Prepare stock solutions of each antimicrobial agent in a suitable solvent.
  • Perform serial two-fold dilutions of each antimicrobial in CAMHB in the 96-well microtiter plates to cover a range of concentrations relevant to their expected MICs.

4. Inoculation and Incubation:

  • Inoculate each well containing the antimicrobial dilutions with the prepared bacterial inoculum.
  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
  • Incubate the plates at the optimal temperature for the specific fish pathogen (e.g., 22-28°C) for 24-48 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

6. Cross-Resistance Analysis:

  • Select isolates that exhibit elevated MICs to this compound.
  • Test these this compound-resistant isolates against a panel of other antimicrobials (e.g., quinolones, phenicols, tetracyclines) using the same broth microdilution protocol.
  • Compare the MIC values of the this compound-resistant isolates to those of susceptible (wild-type) isolates to determine the extent of cross-resistance.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of the experimental workflow and the logical relationships in cross-resistance studies, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Antimicrobials Antimicrobial Stock Solutions Serial_Dilution Serial Dilution of Antimicrobials in 96-well plate Antimicrobials->Serial_Dilution Media Broth Media Media->Inoculum Media->Serial_Dilution Inoculate Inoculate Plate Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC Select_Resistant Select this compound-Resistant Isolates Read_MIC->Select_Resistant Test_Cross_Resistance Test against other Antimicrobials Select_Resistant->Test_Cross_Resistance Compare_MICs Compare MICs with Susceptible Isolates Test_Cross_Resistance->Compare_MICs Data_Analysis Data Analysis & Interpretation Compare_MICs->Data_Analysis

Caption: Workflow for assessing cross-resistance using MIC testing.

Resistance_Mechanisms cluster_this compound This compound Resistance cluster_shared Shared Mechanisms (Potential Cross-Resistance) cluster_other Other Antimicrobial Resistance Nitroreductase Decreased Nitroreductase Activity Efflux Multi-drug Efflux Pumps Nitroreductase->Efflux Potential Link Porin Outer Membrane Porin Alterations Nitroreductase->Porin Potential Link Quinolones Quinolones (e.g., Oxolinic Acid) Efflux->Quinolones Phenicols Phenicols (e.g., Florfenicol) Efflux->Phenicols Tetracyclines Tetracyclines (e.g., Oxytetracycline) Efflux->Tetracyclines Porin->Quinolones Porin->Tetracyclines Plasmid Transferable Resistance Plasmids Plasmid->Nitroreductase Potential Co-location Plasmid->Quinolones Plasmid->Phenicols Plasmid->Tetracyclines

Caption: Potential mechanisms of cross-resistance with this compound.

Conclusion and Future Directions

The available data suggest that while the primary resistance mechanism to this compound is specific, the potential for cross-resistance through shared, non-specific mechanisms like multi-drug efflux pumps and transferable resistance plasmids is a significant concern in aquatic environments. Further research is urgently needed to generate specific quantitative data on the cross-resistance profiles of this compound with other antimicrobials used in aquaculture. The standardized protocols provided in this guide offer a framework for conducting such studies, which are essential for the development of evidence-based treatment guidelines and the preservation of the efficacy of existing antimicrobial agents. The elucidation of these resistance patterns will empower the scientific community to devise more effective and sustainable strategies for combating bacterial diseases in aquaculture.

References

Navigating the Nexus: A Comparative Guide to In Vitro and In Vivo Nifurstyrenate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nifurstyrenate, a nitrofuran antibiotic, has been a staple in aquaculture for combating bacterial infections in fish. Understanding the correlation between its performance in laboratory settings (in vitro) and in living organisms (in vivo) is paramount for optimizing therapeutic regimens and ensuring efficacy. This guide provides a comprehensive comparison of the available data, offering insights into the drug's activity, from petri dish to living host.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound's in vitro activity and in vivo pharmacokinetics.

Table 1: In Vitro Activity of Sodium this compound Against Key Aquaculture Pathogens

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Vibrio harveyi< 25[1]
Vibrio splendidus< 25[1]
Vibrio spp. (from rotifers)0.1 - 1.6[1]
Streptococcus iniaeEffective in cultured yellowtail (specific MIC not stated)[1]
Aeromonas salmonicidaNot specified, but used to treat Aeromonas infections[2]
Flavobacterium columnareNot specified, but used to treat Columnaris disease[2]

Table 2: In Vivo Pharmacokinetics of Sodium this compound in Yellowtail (Seriola quinqueradiata) after a Single Oral Administration of 100 mg/kg [1]

ParameterSerumMuscleLiverKidney
Peak Concentration (Cmax) (µg/mL) 6.98---
Time to Peak Concentration (Tmax) (h) 1.9---
Elimination Half-life (t½) (h) 1.42.429.71.5
Area Under the Curve (AUC) (µg·h/mL) 31.6---

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum concentration of a drug that inhibits or kills a specific bacterium.

1. Broth Dilution Method: [1]

  • Preparation: A series of tubes or microplate wells are prepared containing a liquid growth medium (broth) with serial twofold dilutions of this compound.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The tubes or plates are incubated under optimal growth conditions for the bacteria (e.g., temperature, time).

  • Analysis: The tubes or wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of this compound that shows no visible growth.

  • Minimum Bactericidal Concentration (MBC): To determine the MBC, a sample from the clear tubes (no visible growth) is plated onto an antibiotic-free agar (B569324) medium. The lowest concentration from which no bacteria grow on the new plate is the MBC.

2. Agar Dilution Method: [1]

  • Preparation: this compound is incorporated directly into an agar medium in a series of petri plates at various concentrations.

  • Inoculation: The surface of each plate is then inoculated with a standardized number of the test bacteria.

  • Incubation: The plates are incubated under optimal growth conditions.

  • Analysis: The plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar surface.

In Vivo Pharmacokinetic Study in Yellowtail

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in a living fish model.[1]

  • Animal Model: Cultured yellowtail (Seriola quinqueradiata) weighing approximately 391 ± 50 g are used. The fish are acclimated in tanks with running seawater at a controlled temperature.

  • Drug Administration: A single oral dose of 100 mg of sodium this compound per kg of body weight is administered.

  • Sample Collection: Blood, muscle, liver, and kidney tissue samples are collected at predetermined time points after administration.

  • Drug Concentration Analysis: The concentration of this compound in the serum and tissue homogenates is determined using High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic models to calculate parameters such as Cmax, Tmax, elimination half-life, and AUC.

Correlation and Discussion

A direct correlation between the in vitro MIC values and the in vivo efficacy of this compound is not explicitly detailed in a single comprehensive study. However, by juxtaposing the available data, we can infer a potential relationship.

The in vitro data demonstrates that this compound is potent against several key fish pathogens, with MICs often below 25 µg/mL and for some Vibrio species, as low as 0.1 µg/mL.[1] The in vivo pharmacokinetic study in yellowtail reveals that a standard oral dose of 100 mg/kg achieves a peak serum concentration (Cmax) of 6.98 µg/mL.[1] While this peak serum level is lower than the broader MIC value of <25 µg/mL for some pathogens, it is significantly higher than the 0.1-1.6 µg/mL MIC range for certain Vibrio strains.[1]

Crucially, the drug concentrates in various tissues. Although specific Cmax values for tissues were not provided in the summarized data, the prolonged elimination half-life in the liver (29.7 h) compared to serum (1.4 h) suggests that the drug resides and may reach higher therapeutic concentrations in specific organs.[1] This tissue accumulation is a critical factor in treating systemic bacterial infections.

The established use of this compound in aquaculture for treating diseases caused by Aeromonas and Flavobacterium columnare suggests that the achieved in vivo concentrations are sufficient to exert a therapeutic effect, even if the precise correlation with in vitro MICs for these specific strains is not documented in the available literature.[2]

Mechanism of Action: A Look at the Signaling Pathway

The antibacterial action of this compound, like other nitrofurans, is initiated by the enzymatic reduction of its nitro group within the bacterial cell. This process generates highly reactive intermediates that are cytotoxic.

Nifurstyrenate_Mechanism cluster_bacterial_cell Bacterial Cell cluster_cellular_targets Cellular Targets cluster_cellular_damage Cellular Damage This compound This compound Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitro Intermediates Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Enzymes Other Cellular Proteins & Enzymes ReactiveIntermediates->Enzymes DNA_Damage DNA Strand Breaks & Lesions DNA->DNA_Damage Protein_Damage Inhibition of Protein Synthesis Ribosomes->Protein_Damage Enzyme_Inactivation Metabolic Disruption Enzymes->Enzyme_Inactivation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Enzyme_Inactivation->Cell_Death

Caption: Mechanism of this compound action in a bacterial cell.

The generated reactive intermediates cause widespread, irreversible damage to critical cellular components, including DNA, ribosomes, and various enzymes, ultimately leading to bacterial cell death.[1]

The following diagram illustrates the experimental workflow for establishing an in vitro-in vivo correlation.

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation Strain Bacterial Pathogen Isolate MIC_MBC Determine MIC & MBC (Broth/Agar Dilution) Strain->MIC_MBC Correlation Correlate MIC with PK/PD Parameters & Efficacy MIC_MBC->Correlation Fish_Model Experimental Fish Model (e.g., Yellowtail) Infection Induce Experimental Infection Fish_Model->Infection Treatment Administer this compound (Oral Gavage/Medicated Feed) Infection->Treatment PK_Sampling Pharmacokinetic Sampling (Blood, Tissues) Treatment->PK_Sampling Efficacy_Assessment Assess Efficacy (Survival, Bacterial Load) Treatment->Efficacy_Assessment PK_Sampling->Correlation Efficacy_Assessment->Correlation

Caption: Workflow for In Vitro-In Vivo Correlation of this compound.

Conclusion

References

Comparative Efficacy and Safety of Nifurstyrenate in Aquaculture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Nifurstyrenate, a nitrofuran antimicrobial agent, and its therapeutic alternatives for managing critical bacterial diseases in aquaculture. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety profiles, and experimental methodologies to inform future research and development in aquatic animal health.

This compound has been utilized in aquaculture for the prevention and treatment of bacterial infections, primarily those caused by Aeromonas and Flavobacterium species. However, a thorough understanding of its comparative performance against other treatments is essential for its judicious use and the development of novel therapeutic strategies.

Efficacy of this compound and Alternatives

The in vitro efficacy of this compound and its alternatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and common alternative drugs against key fish pathogens.

PathogenDrugFish Species (Isolate Origin)MIC Range (µg/mL)Reference(s)
Flavobacterium columnareSodium this compoundTropical Fish (Black Mollies, Platies)Low MICs observed[1]
Aeromonas salmonicidaPotentiated SulfonamidesRainbow Trout1 - 4[2]
Aeromonas hydrophilaYeast GlycoproteinCrucian Carp83.3 (MIC)[3][4]
Flavobacterium columnareFlorfenicolChannel Catfish0.5 - 1.0[5]
Aeromonas salmonicidaOxytetracyclineRainbow Trout0.25[6]

Note: Lower MIC values indicate higher efficacy. Data for this compound against a wider range of pathogens and from various fish species is limited in publicly available literature.

Comparative Performance in Disease Control

Beyond in vitro studies, the practical efficacy of these treatments is evaluated by their ability to reduce mortality in infected fish populations.

DiseaseFish SpeciesTreatmentMortality ReductionReference(s)
Columnaris DiseaseChannel CatfishFlorfenicol (medicated feed)Significantly lower mortality (8.0%) compared to unmedicated controls (54.2%).[5]
Columnaris DiseaseFlorida Largemouth BassFlorfenicol (medicated feed)Mean cumulative mortality in treated tanks (5.7%) was significantly less than in control tanks (12.0%).[7]
Columnaris DiseaseBluegillFlorfenicol (medicated feed)Mean cumulative mortality in treated tanks (19%) was significantly less than in control tanks (38%).[7]
Furunculosis (A. salmonicida)Coho SalmonOxytetracycline (pretreatment)Protected against infection.[8]
Columnaris DiseaseBluegillOxytetracycline (bath)Mean cumulative mortality in treated tanks (33.5%) was lower than in control tanks (42.0%), but not statistically significant.[9]

Safety and Toxicity Profile

The safety of any aquaculture therapeutic is paramount. The acute toxicity is often expressed as the 96-hour lethal concentration 50 (LC50), the concentration of a substance expected to kill 50% of a test population of fish over 96 hours.

CompoundFish Species96-hour LC50 (mg/L)Reference(s)
Sodium this compoundData Not Available-
Sodium ChlorideRainbow Trout1,120[10]
Sodium ChlorideFathead Minnow4,000 (96-hour pulse)[10]

Note: A comprehensive review of publicly accessible scientific literature did not yield specific 96-hour LC50 values for Sodium this compound in key aquaculture species such as rainbow trout, channel catfish, or yellowtail. This represents a significant data gap for a complete risk assessment.

Pharmacokinetics of Sodium this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for determining appropriate dosing regimens. A study on cultured yellowtail (Seriola quinqueradiata) following oral administration of Sodium this compound at a dose of 100 mg/kg provided the following pharmacokinetic parameters:

ParameterValue
Time to Peak Serum Concentration (tmax)1.9 hours
Peak Serum Concentration (Cmax)6.98 µg/mL
Elimination Half-life (serum)1.4 hours
Elimination Half-life (muscle)2.4 hours
Elimination Half-life (liver)29.7 hours
Elimination Half-life (kidney)1.5 hours

Data from Uno et al. (1993) as cited in Phish-Pharm.

Mechanism of Action

This compound, as a nitrofuran derivative, is believed to exert its antibacterial effects through a mechanism common to this class of compounds.

Nifurstyrenate_Mechanism cluster_cell Inside Bacterial Cell This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Nitroreductases Bacterial Nitroreductases ReactiveIntermediates Reactive Intermediates (Free Radicals, ROS) Nitroreductases->ReactiveIntermediates Reduction DNADamage DNA Damage (Strand Breaks, Adducts) ReactiveIntermediates->DNADamage Causes ReplicationTranscription Inhibition of DNA Replication & Transcription DNADamage->ReplicationTranscription CellDeath Bacterial Cell Death ReplicationTranscription->CellDeath

Proposed mechanism of action for this compound.

Upon entering the bacterial cell, this compound is reduced by bacterial nitroreductases, generating reactive intermediates.[11] These highly reactive molecules can then cause damage to bacterial DNA, leading to the inhibition of essential cellular processes like replication and transcription, ultimately resulting in bacterial cell death.[11] This selective activation within bacterial cells provides a degree of specificity over host cells, which have lower levels of nitroreductase activity.[11]

Experimental Protocols

Standardized methods are crucial for the reliable assessment of antimicrobial efficacy. The following workflows outline the key steps in determining Minimum Inhibitory Concentration (MIC) and conducting acute toxicity tests.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Antimicrobial Agent in Broth prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

96-Hour Acute Toxicity (LC50) Test

LC50_Workflow start Start acclimate Acclimate Test Fish to Laboratory Conditions start->acclimate prep_solutions Prepare a Series of Test Concentrations and Controls acclimate->prep_solutions expose_fish Randomly Assign Fish to Test Chambers and Expose prep_solutions->expose_fish monitor Monitor Mortality and Sub-lethal Effects at 24, 48, 72, 96 hours expose_fish->monitor record_data Record Mortality Data monitor->record_data calculate_lc50 Calculate 96-hour LC50 using Statistical Methods (e.g., Probit Analysis) record_data->calculate_lc50 end End calculate_lc50->end

Workflow for 96-hour LC50 toxicity testing.

Conclusion and Future Directions

This compound demonstrates efficacy against key bacterial pathogens in fish. However, this guide highlights significant data gaps, particularly in comparative efficacy against a broader range of pathogens and in its acute toxicity across different fish species. The rise of antimicrobial resistance necessitates the exploration of alternatives, and this guide provides a baseline for such comparisons. Further research is warranted to generate the missing toxicological data for this compound and to conduct head-to-head clinical trials against promising alternatives to establish optimal treatment strategies for a sustainable aquaculture industry.

References

Synergistic Effects of Nifurstyrenate with Other Antibiotics: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature, patent databases, and conference proceedings has revealed a significant gap in the current research landscape. To date, no specific studies providing quantitative data on the synergistic effects of nifurstyrenate in combination with other antibiotics, such as tetracyclines or florfenicol, have been published. This lack of data prevents a direct comparison of this compound combinations with other therapeutic alternatives based on experimental evidence.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational framework for investigating the potential synergistic activities of this compound. It outlines the established methodologies for synergy testing and discusses the theoretical underpinnings for potential interactions based on the known mechanisms of action of relevant antibiotics.

Understanding the Mechanism of Action

This compound is a nitrofuran derivative primarily used in aquaculture.[1] Its antibacterial activity stems from the enzymatic reduction of its nitro group within the bacterial cell. This process generates highly reactive intermediates that can cause damage to bacterial DNA, proteins, and other essential macromolecules, ultimately leading to cell death.

Potential antibiotic partners for synergistic studies could include:

  • Tetracyclines (e.g., Oxytetracycline): This class of antibiotics works by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.

  • Phenicols (e.g., Florfenicol): Florfenicol also disrupts protein synthesis, but by binding to the 50S ribosomal subunit.

A synergistic interaction between this compound and these antibiotics could theoretically arise from a multi-pronged attack on the bacterial cell, where DNA damage is coupled with the inhibition of protein synthesis, preventing the bacteria from repairing the damage or producing essential proteins for survival.

Hypothetical Experimental Protocols for Synergy Testing

To quantitatively assess the synergistic potential of this compound with other antibiotics, standardized in vitro methods are employed. The following are detailed protocols for the checkerboard assay and time-kill curve analysis, which are fundamental to determining the nature of antibiotic interactions.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.

Objective: To determine the minimal inhibitory concentration (MIC) of this compound and a partner antibiotic, both alone and in combination, to calculate the FIC index.

Materials:

  • This compound sodium salt

  • Partner antibiotic (e.g., Oxytetracycline hydrochloride, Florfenicol)

  • Bacterial strains of interest (e.g., pathogenic Vibrio spp., Aeromonas spp.)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Antibiotic Stock Solutions: Dissolve this compound and the partner antibiotic in a suitable solvent to create high-concentration stock solutions.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and dilute it to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions in Microtiter Plate:

    • In a 96-well plate, perform serial dilutions of the partner antibiotic along the x-axis (e.g., columns 1-10).

    • Perform serial dilutions of this compound along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of the partner antibiotic alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs.

    • Well H12 should serve as a growth control (no antibiotic).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 28-37°C) for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each drug in the combination:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of Partner Antibiotic = MIC of Partner Antibiotic in combination / MIC of Partner Antibiotic alone

    • Calculate the FIC Index (FICI):

      • FICI = FIC of this compound + FIC of Partner Antibiotic

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Objective: To assess the rate of bacterial killing by this compound and a partner antibiotic, alone and in combination.

Materials:

  • Same as for the checkerboard assay, with the addition of sterile saline or buffer for dilutions and agar (B569324) plates for colony counting.

Procedure:

  • Prepare Cultures: Grow the bacterial strain to the logarithmic phase of growth.

  • Set up Test Tubes: Prepare tubes containing broth with:

    • No antibiotic (growth control)

    • This compound at a sub-MIC concentration (e.g., 0.5 x MIC)

    • Partner antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)

    • The combination of this compound and the partner antibiotic at the same sub-MIC concentrations.

  • Inoculation: Inoculate each tube with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the tubes at the appropriate temperature with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at 24 hours.

    • Indifference: A < 2-log₁₀ change in CFU/mL for the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL for the combination compared to the least active single agent.

Data Presentation

Should experimental data become available, it should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Oxytetracycline against Vibrio anguillarum

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound20.50.250.5Synergy
Oxytetracycline10.250.25

Table 2: Hypothetical Time-Kill Curve Analysis Results (log₁₀ CFU/mL reduction at 24h) for this compound and Florfenicol against Aeromonas salmonicida

TreatmentLog₁₀ CFU/mL Reduction from Initial InoculumComparison to Most Active Single AgentInterpretation
Growth Control- (Growth)N/AN/A
This compound (0.5 x MIC)1.5N/ABacteriostatic
Florfenicol (0.5 x MIC)1.8N/ABacteriostatic
This compound + Florfenicol4.02.2Synergy

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and theoretical mechanisms of action.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate Plate (18-24h) D->E F Determine MICs E->F G Calculate FIC Values F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Checkerboard Assay Workflow

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Data Analysis A Prepare Log-Phase Bacterial Culture C Inoculate Tubes A->C B Prepare Test Tubes with Antibiotic Conditions B->C D Incubate with Shaking C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Perform Viable Cell Counts (CFU/mL) E->F G Plot Time-Kill Curves F->G H Interpret Results (Synergy, Indifference, Antagonism) G->H

Time-Kill Curve Analysis Workflow

Synergistic_Action_Pathway cluster_bacterium Bacterial Cell This compound This compound ReactiveIntermediates Reactive Intermediates This compound->ReactiveIntermediates Enzymatic Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Damages DamagedDNA Damaged DNA CellDeath Cell Death DamagedDNA->CellDeath Leads to Tetracycline Tetracycline Ribosome30S 30S Ribosome Tetracycline->Ribosome30S Binds to ProteinSynthesisInhibition Protein Synthesis Inhibition Ribosome30S->ProteinSynthesisInhibition Leads to ProteinSynthesisInhibition->CellDeath Contributes to

Theoretical Synergistic Pathway

Conclusion

While the synergistic potential of this compound with other antibiotics remains to be experimentally validated, the methodologies and theoretical frameworks presented here offer a clear path forward for researchers. The generation of robust in vitro data is a critical first step in exploring novel combination therapies that could enhance the efficacy of existing antimicrobial agents and combat the growing challenge of antibiotic resistance in aquaculture and beyond. Further research in this area is strongly encouraged.

References

Navigating the Post-Nifurstyrenate Era: A Comparative Guide to Alternatives for Bacterial Disease Management in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The landscape of therapeutic agents in aquaculture is continually evolving, driven by the dual needs for effective disease control and sustainable practices. With increasing scrutiny on the use of certain antimicrobials, the industry is actively seeking viable alternatives to compounds like nifurstyrenate. This guide offers a comprehensive comparison of promising alternatives—florfenicol (B1672845), oxytetracycline (B609801), probiotics, bacteriophage therapy, and herbal extracts—providing researchers, scientists, and drug development professionals with the data-driven insights necessary to navigate this shifting paradigm.

This guide delves into the mechanisms of action, comparative efficacy, and experimental protocols for each alternative, presenting a clear and objective analysis to inform future research and development in aquaculture therapeutics.

Chemical Alternatives: A Head-to-Head Look at Florfenicol and Oxytetracycline

Florfenicol and oxytetracycline are two widely used antibiotics in aquaculture that serve as potential replacements for this compound. Both exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria commonly implicated in aquatic diseases.

Mechanism of Action

Both florfenicol and oxytetracycline are inhibitors of bacterial protein synthesis, a fundamental process for bacterial growth and replication. However, they target different subunits of the bacterial ribosome.

  • Florfenicol: This synthetic antibiotic binds to the 50S ribosomal subunit, where it inhibits the peptidyl transferase step, thereby preventing the formation of peptide bonds and halting protein elongation.[1][2]

  • Oxytetracycline: A member of the tetracycline (B611298) class, oxytetracycline binds to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of new amino acids to the growing peptide chain.[3][4]

Comparative Efficacy

The following table summarizes the in vitro efficacy of this compound, florfenicol, and oxytetracycline against common aquaculture pathogens, presented as Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater potency.

PathogenThis compound (µg/mL)Florfenicol (µg/mL)Oxytetracycline (µg/mL)References
Aeromonas salmonicida0.1 - 1.6≤0.8 - 40.5 - 64[1][5]
Vibrio anguillarum0.1 - 1.6≤0.81.0 - 512[5][6]
Vibrio harveyiNot widely reportedNot widely reported1.0 - >152[6]
Streptococcus spp.Not widely reportedNot widely reported0.5 - 8.0[6]

Note: MIC values can vary depending on the bacterial strain and testing methodology.

In vivo studies have demonstrated the clinical efficacy of both florfenicol and oxytetracycline in treating bacterial infections in various aquatic species. For instance, florfenicol has been shown to be highly effective in reducing mortalities due to furunculosis (Aeromonas salmonicida) in Atlantic salmon.[1][5] Similarly, oxytetracycline has been used to control vibriosis in shrimp and furunculosis in salmonids.[6][7]

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against an aquatic bacterial pathogen.

Materials:

  • Pure culture of the target bacterial pathogen

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Antimicrobial agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar (B569324) plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Dilution: a. Prepare a series of twofold dilutions of the antimicrobial agent in the broth medium directly in the wells of the 96-well plate. The concentration range should bracket the expected MIC. b. Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Inoculation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubation: a. Incubate the microtiter plate at the optimal temperature for the specific pathogen (e.g., 22-28°C for many fish pathogens) for 18-24 hours.

  • Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

This protocol describes a general workflow for evaluating the efficacy of a therapeutic agent in a controlled disease challenge model.

Procedure:

  • Acclimation: Acclimate healthy, disease-free fish to the experimental conditions for at least two weeks.

  • Challenge: a. Expose the fish to the pathogenic bacterium through a validated method (e.g., immersion, cohabitation with infected fish, or injection). b. Include a control group that is sham-challenged (exposed to sterile medium).

  • Treatment: a. Administer the test article (e.g., florfenicol-medicated feed) and a control (unmedicated feed) to respective groups of challenged fish, starting at a predetermined time post-challenge. b. Treatment is typically administered for a set number of consecutive days (e.g., 10 days).

  • Monitoring: a. Record daily mortalities and clinical signs of disease in all groups. b. At the end of the study, calculate the percent survival for each group.

  • Data Analysis: a. Statistically compare the survival rates between the treated and control groups to determine the efficacy of the treatment.

Signaling Pathway and Workflow Diagrams

Florfenicol_Mechanism cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Subunit_50S 50S Subunit Ribosome->Subunit_50S comprises Subunit_30S 30S Subunit Ribosome->Subunit_30S comprises PeptidylTransferase Peptidyl Transferase Center Subunit_50S->PeptidylTransferase contains Protein Protein Synthesis PeptidylTransferase->Protein enables Growth Bacterial Growth & Replication Protein->Growth leads to Florfenicol Florfenicol Florfenicol->PeptidylTransferase Binds to & Inhibits Oxytetracycline_Mechanism cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Subunit_50S 50S Subunit Ribosome->Subunit_50S comprises Subunit_30S 30S Subunit Ribosome->Subunit_30S comprises A_Site A-Site Subunit_30S->A_Site contains Protein Protein Synthesis A_Site->Protein enables tRNA aminoacyl-tRNA tRNA->A_Site Binds to Growth Bacterial Growth & Replication Protein->Growth leads to Oxytetracycline Oxytetracycline Oxytetracycline->A_Site Binds to & Blocks MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum standardize Standardize to 0.5 McFarland prep_inoculum->standardize inoculate Inoculate Wells with Bacterial Suspension standardize->inoculate dilute_ab Prepare Serial Dilutions of Antimicrobial in 96-well Plate dilute_ab->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end Probiotic_Immunomodulation Probiotic Probiotic Bacteria GutEpithelium Gut Epithelial Cells Probiotic->GutEpithelium Interact with ImmuneCells Immune Cells (e.g., Macrophages) GutEpithelium->ImmuneCells Signal to Cytokines Cytokine Production ImmuneCells->Cytokines Induce Phagocytosis Enhanced Phagocytosis ImmuneCells->Phagocytosis Activate DiseaseResistance Increased Disease Resistance Cytokines->DiseaseResistance Phagocytosis->DiseaseResistance Bacteriophage_Lytic_Cycle Adsorption 1. Adsorption Penetration 2. Penetration Adsorption->Penetration Phage injects DNA Replication 3. Replication Penetration->Replication Hijacks host machinery Assembly 4. Assembly Replication->Assembly New phage components made Lysis 5. Lysis & Release Assembly->Lysis Mature phages formed Garlic_Mechanism cluster_bacterium Bacterial Cell CellMembrane Cell Membrane CellDeath Bacterial Cell Death CellMembrane->CellDeath Disruption leads to Enzymes Essential Enzymes Enzymes->CellDeath Inhibition leads to GarlicExtract Garlic Extract (Allicin) GarlicExtract->CellMembrane Disrupts GarlicExtract->Enzymes Inhibits Herbal_Extraction_Workflow start Start homogenize Homogenize Plant Material in Solvent start->homogenize filter Filter Homogenate homogenize->filter evaporate Evaporate Solvent to Obtain Crude Extract filter->evaporate assay Perform Antibacterial Assay (e.g., Disk Diffusion) evaporate->assay end End assay->end

References

Comparative Analysis of Nifurstyrenate and Florfenicol in Finfish Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, pharmacokinetics, and safety of two key antimicrobial agents used in the treatment of bacterial diseases in fish.

In the ongoing effort to combat bacterial pathogens in aquaculture, Nifurstyrenate and Florfenicol (B1672845) have emerged as significant therapeutic agents. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the aquaculture industry.

Mechanism of Action: A Tale of Two Targets

The antimicrobial activity of this compound and Florfenicol stems from distinct mechanisms of action at the cellular level.

This compound , a nitrofuran derivative, exerts its bactericidal effect through the enzymatic reduction of its nitro group within the bacterial cell. This process generates highly reactive intermediates that cause widespread and irreversible damage to bacterial DNA, proteins, and other essential macromolecules, ultimately leading to cell death.[1][2]

Florfenicol , a synthetic broad-spectrum antibiotic, operates by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby interfering with the peptidyl transferase enzyme and halting the elongation of peptide chains.[3] This bacteriostatic action effectively stops bacterial growth and proliferation.

In Vitro Efficacy: Gauging Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency against a specific pathogen. The tables below summarize the reported MIC values for this compound and Florfenicol against a range of common fish pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Key Fish Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Vibrio spp. (from rotifers)0.1 - 1.6
Vibrio harveyi<25
Vibrio splendidus<25
Aeromonas spp.Not widely reported
Edwardsiella spp.Not widely reported
Flavobacterium spp.Not widely reported

Note: Data on MIC values for this compound against a broader range of fish pathogens is limited in publicly available literature.

Table 2: Minimum Inhibitory Concentrations (MIC) of Florfenicol against Key Fish Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Aeromonas salmonicida0.25 - 1.6[3]
Vibrio anguillarum0.2 - 0.8
Edwardsiella tarda0.4 - 1.6
Edwardsiella ictaluri0.19
Flavobacterium psychrophilum0.00098 - 16
Pasteurella piscicida0.004 - 0.6
Streptococcus iniae2.5 - 5.0
Francisella asiatica2.0

In Vivo Efficacy: Performance in Disease Challenge Models

The ultimate test of an antimicrobial's utility lies in its ability to control disease and reduce mortality in live animal studies.

This compound:

Sodium this compound has been utilized in Japanese aquaculture for the prevention and treatment of bacterial infections in fish.[4][5] It is effective against aeromonas infection (ulcer disease, dropsy disease) and Columnaris disease (gill rot, tail rot, mouth rot) in aquarium fish like koi, crucian carp, and goldfish.[3]

Florfenicol:

Florfenicol has demonstrated significant efficacy in treating a variety of bacterial diseases in different fish species.

  • Enteric Septicemia of Catfish (Edwardsiella ictaluri): In channel catfish fingerlings challenged with E. ictaluri, treatment with florfenicol-medicated feed at 10 mg/kg body weight for 10 days resulted in a survival rate of approximately 30% compared to 0% in the untreated control group.

  • Francisellosis in Tilapia (Francisella asiatica): In Nile tilapia challenged with F. asiatica, a 10-day treatment with feed medicated with 15 mg of florfenicol/kg of fish body weight, initiated 1 and 3 days post-infection, resulted in high mean percent survival rates of 100% and 86.7%, respectively, compared to 30% in the untreated group.

  • Furunculosis in Salmonids (Aeromonas salmonicida): Florfenicol has proven effective in treating furunculosis, a severe disease in salmonids caused by Aeromonas salmonicida.[3]

  • Columnaris Disease in Catfish (Flavobacterium columnare): Administration of florfenicol at a dosage of 10 mg/kg body weight for 10 days was efficacious and safe for the control of mortality from F. columnare infection in channel catfish.

Pharmacokinetics: Absorption, Distribution, and Elimination

Understanding the pharmacokinetic properties of a drug is essential for determining appropriate dosing regimens.

Table 3: Pharmacokinetic Parameters of this compound in Yellowtail (Seriola quinqueradiata) after a single oral administration of 100 mg/kg

ParameterValue
Tmax (Time to peak concentration) 1.9 hours
Cmax (Peak serum concentration) 6.98 µg/mL
AUC (Area under the curve) 31.6 µg·h/mL
Elimination Half-life (serum) 1.4 hours
Elimination Half-life (muscle) 2.4 hours
Elimination Half-life (liver) 29.7 hours
Elimination Half-life (kidney) 1.5 hours

Table 4: Pharmacokinetic Parameters of Florfenicol in Various Fish Species

SpeciesDoseTmax (hours)Cmax (µg/mL)Bioavailability (%)
Rainbow Trout 10 mg/kg (oral)160.273 (plasma)91-99
Cod 10 mg/kg (oral)710.8 (plasma)91
Common Carp 40 mg/kg (oral)20.137-
Nile Tilapia 15 mg/kg (oral)2412.15 (plasma)-

Note: Pharmacokinetic parameters can vary significantly depending on the fish species, water temperature, and route of administration.

Safety and Toxicity

This compound: Specific acute and chronic toxicity data for sodium this compound in various fish species are not widely available in the reviewed literature.

Florfenicol: Florfenicol is generally considered to have a good safety profile in fish. Studies in sunshine bass showed no mortality or significant lesions at up to five times the therapeutic dose. However, like all antibiotics, it can have side effects, and its use should be carefully managed to prevent the development of antibiotic resistance.

Effects on the Fish Immune System

The impact of antimicrobials on the host's immune system is an important consideration for overall fish health.

This compound: There is limited information available on the specific immunomodulatory effects of this compound in fish.

Florfenicol: Studies have shown that florfenicol can have both positive and negative effects on the fish immune system. Some research indicates that it can enhance certain innate immune responses, while other studies suggest it may have immunosuppressive effects on aspects of the adaptive immune response.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution or agar (B569324) dilution method is typically used to determine the MIC of an antimicrobial agent against a specific bacterial isolate.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_reading Result Interpretation BacterialIsolate Bacterial Isolate Culture Pure Culture Preparation BacterialIsolate->Culture Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Culture->Inoculum Inoculation Inoculate Plates with Standardized Inoculum Inoculum->Inoculation AntibioticStock Antibiotic Stock Solution SerialDilution Two-fold Serial Dilutions in Microtiter Plate or Agar AntibioticStock->SerialDilution SerialDilution->Inoculation Incubation Incubate at Optimal Temperature and Duration Inoculation->Incubation Observation Observe for Bacterial Growth (Turbidity or Colonies) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

In Vivo Efficacy Study

In vivo efficacy studies typically involve challenging fish with a pathogen and then administering the antimicrobial agent to assess its ability to reduce mortality.

Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_acclimation Acclimation cluster_challenge Bacterial Challenge cluster_treatment Treatment Groups cluster_monitoring Monitoring & Data Collection FishStock Healthy Fish Stock Acclimation Acclimation to Experimental Conditions FishStock->Acclimation Challenge Challenge Fish with Pathogen (e.g., Immersion, Injection) Acclimation->Challenge PathogenCulture Pathogen Culture PathogenCulture->Challenge TreatmentGroup Treatment Group (Medicated Feed) Challenge->TreatmentGroup ControlGroup Control Group (Non-medicated Feed) Challenge->ControlGroup DailyMonitoring Daily Monitoring of Mortality and Clinical Signs TreatmentGroup->DailyMonitoring ControlGroup->DailyMonitoring DataAnalysis Data Analysis: Calculate Mortality Rates and Statistical Significance DailyMonitoring->DataAnalysis

Caption: General workflow for an in vivo efficacy study of an antimicrobial agent in fish.

Signaling Pathway: Florfenicol's Inhibition of Protein Synthesis

The mechanism of action for Florfenicol involves the disruption of a critical cellular process in bacteria: protein synthesis.

Florfenicol's Mechanism of Action

Florfenicol_Pathway cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit PeptidylTransferase Peptidyl Transferase Center 50S_Subunit->PeptidylTransferase Contains 30S_Subunit 30S Subunit Florfenicol Florfenicol Florfenicol->50S_Subunit Binds to ProteinSynthesis Protein Synthesis PeptidylTransferase->ProteinSynthesis Inhibits PeptidylTransferase->ProteinSynthesis BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Leads to

Caption: Florfenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

Both this compound and Florfenicol are valuable tools in the management of bacterial diseases in aquaculture. Florfenicol has a well-documented broad spectrum of activity and has demonstrated efficacy against a wide range of pathogens in various fish species. This compound, while showing promise, particularly against certain Gram-negative bacteria, requires further research to fully establish its efficacy spectrum, safety profile, and potential immunomodulatory effects in different aquaculture settings. This guide provides a foundation for researchers and drug development professionals to make informed decisions and to identify areas where further investigation is needed to optimize the use of these important antimicrobial agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Nifurstyrenate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Nifurstyrenate, a nitrofuran-derived antimicrobial agent, requires specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step guidance for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or fumes.[1] In case of spills, the area should be washed out with large amounts of water.[1]

Quantitative Safety and Disposal Data

ParameterInformationSource
Recommended Use For research and experimental use only. Not for human or animal use.[1]
Storage Store in a well-ventilated place, away from direct sunlight. Keep container tightly closed and away from fire and heat sources in a light-shielding airtight container.[1]
In case of Fire May produce irritative or toxic fumes/gases. Use proper extinguishing media depending on the peripheral fire. Do not use a heavy water stream.[1]
Spill Response Wash out the spilled area with large amounts of water.[1]
Disposal Recommendation Subcontract disposal to a waste disposer authorized by a Prefectural Governor. Empty packaging completely prior to disposal.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound waste generated in a laboratory setting. This protocol is based on general guidelines for hazardous chemical waste disposal.

This compound Disposal Workflow
  • Waste Segregation : At the point of generation, separate this compound waste from other waste streams. This includes unused solid material, contaminated labware (e.g., gloves, weigh boats), and any solutions containing this compound.

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must be clearly labeled as "Hazardous Waste - this compound". Include the concentration (if in solution) and the date of accumulation.

  • Waste Accumulation :

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.

    • Ensure the storage area is away from incompatible materials.[1]

  • Arrange for Licensed Disposal :

    • Once the container is full or the accumulation time limit is reached (as per institutional guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were identified in the available search results. The recommended procedure is to engage a professional hazardous waste disposal service.

Hazardous Decomposition Products

In the event of a fire, this compound may decompose and produce irritative or toxic fumes and gases.[1] Firefighting measures should be handled by trained personnel equipped with appropriate protective gear.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet for the most comprehensive information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.